(3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-amino-4-methoxyphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4,10-11H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCUBRXMMOWVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660492 | |
| Record name | (3-Amino-4-methoxyphenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895525-75-4 | |
| Record name | (3-Amino-4-methoxyphenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Amino-4-methoxyphenyl)boronic acid hydrochloride chemical properties
An In-depth Technical Guide to (3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a specialized arylboronic acid derivative that has garnered significant attention from researchers in medicinal chemistry, drug discovery, and materials science. Its unique trifunctional nature—possessing a reactive boronic acid moiety, an electron-donating methoxy group, and a nucleophilic amino group—makes it an invaluable synthon for constructing complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its freebase, making it a preferred reagent in many laboratory settings.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. It is designed for scientists and professionals who seek to leverage this reagent's capabilities in their research and development endeavors, particularly in the realm of palladium-catalyzed cross-coupling reactions for the synthesis of novel biaryl compounds and other advanced materials.
Core Physicochemical and Structural Properties
The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. This compound is a solid material whose stability and reactivity are influenced by its structure. The presence of the boronic acid group makes the molecule susceptible to dehydration to form boroxines (anhydrides), while the hydrochloride salt of the amino group improves its shelf-life and moisture resistance.
| Property | Value | Source(s) |
| CAS Number | 895525-75-4 | [1] |
| Molecular Formula | C₇H₁₁BClNO₃ | Derived from Structure |
| Molecular Weight | 203.44 g/mol | Derived from Formula |
| Appearance | Cream to light-colored solid/powder | [2] |
| Melting Point | 154 - 156 °C (309.2 - 312.8 °F) | [2] |
| Stability | Moisture sensitive; stable under recommended storage | [2] |
| Solubility | No specific data available, but generally soluble in polar organic solvents like methanol or DMSO. | General Knowledge |
Note: The corresponding free base, (3-Amino-4-methoxyphenyl)boronic acid, is registered under CAS Number 879893-98-8.[3][4][5]
Synthesis and Reactivity Profile
General Synthetic Pathway
The synthesis of substituted phenylboronic acids like (3-Amino-4-methoxyphenyl)boronic acid typically involves a multi-step process starting from readily available precursors. A common and logical approach involves the nitration of a suitable methoxy-substituted aromatic compound, followed by introduction of the boronic acid group, and subsequent reduction of the nitro group to the desired amine. A representative synthesis is outlined in the patent literature for analogous compounds.[6]
The general logic for such a synthesis is as follows:
-
Nitration: An appropriate methoxyphenyl precursor is nitrated to introduce a nitro group at the desired position. This step directs the subsequent functionalization.
-
Borylation: The nitro-substituted intermediate is then converted to a boronic acid or a boronate ester. This can be achieved through various methods, including metal-halogen exchange followed by reaction with a trialkyl borate.
-
Reduction: The nitro group is selectively reduced to an amino group, commonly via catalytic hydrogenation (e.g., using Pd/C and H₂ gas), to yield the final aminophenylboronic acid.[6]
-
Salt Formation: The resulting amine is treated with hydrochloric acid to form the stable hydrochloride salt.
Caption: General synthetic workflow for amino-substituted phenylboronic acids.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most powerful and versatile methods for forming carbon-carbon bonds, specifically for creating biaryl structures which are prevalent in pharmaceuticals and functional materials.[7][8][9]
The reaction involves three key steps in its catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (e.g., an aryl bromide or iodide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[10][11]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
Boronic acids are recognized as privileged structures in medicinal chemistry.[12] The boron atom's unique ability to form reversible covalent bonds with diols, including those in enzyme active sites and on cell surfaces, has led to the development of numerous boron-containing drugs.[13]
This compound serves as a key intermediate for synthesizing molecules with potential therapeutic activity. The biaryl motif it helps create is a cornerstone of many drug scaffolds. The amino and methoxy substituents provide handles for further chemical modification, allowing for the fine-tuning of a molecule's pharmacological properties, such as solubility, metabolic stability, and target binding affinity.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a generalized, self-validating methodology for the coupling of this compound with an aryl bromide.
Materials and Reagents
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 eq.), this compound (1.2 eq.), and K₃PO₄ (3.0 eq.).
-
Catalyst Pre-mixing (Optional but Recommended): In a separate vial, briefly mix the Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in a small amount of the reaction solvent. This pre-formation of the active catalyst can improve reaction consistency.
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Add the degassed dioxane/water solvent mixture to the flask via syringe. Then, add the catalyst or catalyst premix.
-
Reaction: Place the flask in a pre-heated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Analytical Characterization
Confirming the identity and purity of this compound is essential before its use. Standard analytical techniques are employed for this purpose.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is the most informative tool. Key expected signals include:
-
A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.
-
Distinct signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the three protons on the phenyl ring.
-
Broad signals corresponding to the amine (-NH₃⁺) and boronic acid (-B(OH)₂) protons, which are often exchangeable and may vary in chemical shift and appearance.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique confirms the carbon skeleton, showing distinct signals for the methoxy carbon, the six aromatic carbons (with C-B and C-N carbons having characteristic shifts), and any solvent carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the presence of key functional groups. Characteristic absorptions include N-H stretching from the ammonium salt, O-H stretching from the boronic acid, C-O stretching of the ether, and various C-H and C=C bands from the aromatic ring.
-
MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. Typically, the spectrum will show the mass of the protonated free base.
Spectral data for this and related compounds can be found in various chemical databases.[14][15][16]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Hazards: This compound is classified as causing skin and eye irritation.[17][18] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[2][19]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20] Avoid dust formation during transfer.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19] The material is moisture-sensitive, and exposure to air and humidity can lead to degradation.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[17]
Conclusion
This compound stands out as a highly functionalized and valuable building block in synthetic chemistry. Its capacity to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the strategic placement of its amino and methoxy groups, provides chemists with a powerful tool for the efficient synthesis of complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for its successful application in pioneering research and development.
References
- 1. 3-AMINO-4-METHOXYPHENYLBORONIC ACID HCL | 895525-75-4 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 879893-98-8|(3-Amino-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 3-AMINO-4-METHOXYPHENYLBORONIC ACID | 879893-98-8 [chemicalbook.com]
- 6. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-AMINO-4-METHOXYPHENYLBORONIC ACID HCL(895525-75-4) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.ie [fishersci.ie]
- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Technical Guide to the Synthesis of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Abstract: (3-Amino-4-methoxyphenyl)boronic acid hydrochloride is a pivotal building block in contemporary organic synthesis, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring an amine, a methoxy group, and a boronic acid moiety, makes it a versatile reagent for introducing functionalized aryl groups. This guide provides an in-depth, scientifically grounded protocol for the synthesis of this compound, emphasizing the chemical principles, procedural rationale, and critical quality control measures necessary for successful and reproducible outcomes. The primary strategy discussed is the Directed ortho-Metalation (DoM) of a protected 2-methoxyaniline, a robust method offering high regioselectivity.
Introduction and Strategic Overview
(3-Amino-4-methoxyphenyl)boronic acid and its hydrochloride salt are indispensable reagents in medicinal chemistry and materials science. The boronic acid functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds with exceptional efficiency and functional group tolerance. The additional amino and methoxy substituents on the phenyl ring provide strategic points for further derivatization, enabling the synthesis of diverse compound libraries for drug discovery. For instance, aminophenylboronic acids are used to develop sensors for saccharides and to create dynamic covalent hydrogels for biomedical applications.[1][2][3]
The primary challenge in synthesizing this molecule lies in controlling the regioselectivity of the borylation step. Direct electrophilic borylation of 2-methoxyaniline would likely yield a mixture of isomers. Therefore, a more controlled approach is required. The most effective and widely recognized strategy is Directed ortho-Metalation (DoM) .[4][5][6] This powerful technique utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position.[4][5] The resulting aryllithium intermediate is then quenched with an electrophilic boron source to install the boronic acid group with high precision.
In our target molecule, the methoxy group (-OCH₃) serves as a moderate DMG, while the amine (-NH₂) is problematic as its acidic proton would be preferentially removed by the organolithium base. To circumvent this, the amine must first be protected with a group that not only prevents this side reaction but can also enhance the directing effect. A pivaloyl group (-COC(CH₃)₃) is an excellent choice for this purpose.
The overall synthetic strategy is therefore a multi-step process:
-
Protection: Acylation of the amino group of 2-methoxyaniline.
-
ortho-Lithiation & Borylation: Regioselective deprotonation ortho to the methoxy group, followed by reaction with a trialkyl borate.
-
Deprotection & Hydrolysis: Removal of the protecting group and hydrolysis of the boronic ester to yield the free boronic acid.
-
Salt Formation: Conversion to the hydrochloride salt to improve stability and handling.
Retrosynthetic Analysis
A retrosynthetic view illustrates the logic of the chosen pathway, breaking down the target molecule into simpler, commercially available precursors.
Caption: Retrosynthetic analysis of the target compound.
Detailed Synthesis Protocol
This section provides a comprehensive, step-by-step methodology for the synthesis.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Notes |
| 2-Methoxyaniline (o-Anisidine) | 90-04-0 | 123.15 | >99% | Toxic, potential carcinogen.[7][8] Handle with care. |
| Pivaloyl chloride | 3282-30-2 | 120.58 | >99% | Corrosive, moisture sensitive. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | >99.5% | Anhydrous. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | |
| sec-Butyllithium (s-BuLi) | 598-30-1 | 64.06 | ~1.4 M in cyclohexane | Pyrophoric. Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous | |
| Triisopropyl borate | 5419-55-6 | 188.08 | >98% | Moisture sensitive. |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | Conc. (~37%) and 2M | Corrosive. |
| Diethyl ether | 60-29-7 | 74.12 | Anhydrous | Flammable. |
Equipment
-
Three-neck round-bottom flasks
-
Schlenk line or glove box for inert atmosphere operations
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
Step-by-Step Procedure
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. o-Anisidine - Wikipedia [en.wikipedia.org]
- 8. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
(3-Amino-4-methoxyphenyl)boronic acid hydrochloride CAS number
An In-Depth Technical Guide to (3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic and medicinal chemistry. We will delve into its fundamental chemical properties, explore plausible synthetic routes, and detail its principal applications, with a focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its effective use in the laboratory. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity.
Core Chemical Identity and Physicochemical Properties
(3-Amino-4-methoxyphenyl)boronic acid and its hydrochloride salt are versatile reagents in organic synthesis. The presence of three distinct functional groups—a boronic acid, an amine, and a methoxy ether—on a phenyl ring makes it a highly valuable synthon for constructing complex molecular architectures.
The primary identifier for the free boronic acid is CAS Number 879893-98-8 [1][2][3]. The hydrochloride salt, which enhances stability and solubility in certain solvents, may be referenced under a distinct CAS number in some commercial or chemical databases.
Caption: 2D Structure of (3-Amino-4-methoxyphenyl)boronic acid.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 879893-98-8 (for free boronic acid) | [1][2][3] |
| Molecular Formula | C₇H₁₀BNO₃ (free acid) / C₇H₁₁BClNO₃ (HCl salt) | [4][5] |
| Molecular Weight | 166.97 g/mol (free acid) / 203.43 g/mol (HCl salt) | [6] |
| Appearance | Typically an off-white to light-colored solid or powder. | [7] |
| Solubility | Soluble in solvents like dimethyl sulfoxide (DMSO) and methanol. | [8] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed and protect from moisture. | [7][9] |
Synthesis and Manufacturing Insights
The synthesis of substituted phenylboronic acids often involves a multi-step process. While specific proprietary methods exist, a general and plausible pathway can be derived from established chemical principles, such as those outlined in patents for related compounds[10][11]. A common strategy involves the nitration of a precursor, followed by catalytic reduction to install the amino group, and a directed ortho-metalation/borylation sequence.
A representative synthesis could start from 4-methoxyphenylboronic acid. The key transformations would be nitration followed by reduction.
Caption: Plausible synthetic pathway for the target compound.
Causality in Synthesis:
-
Nitration: The methoxy group is an ortho-, para-director. Nitration of 4-methoxyphenylboronic acid will primarily direct the incoming nitro group to the position ortho to the methoxy group (position 3), driven by its strong activating effect.
-
Reduction: The nitro group is then reduced to an amine. Catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) is a clean and efficient method for this transformation. The inclusion of hydrochloric acid in this step directly yields the desired hydrochloride salt, which often improves the crystallinity and stability of the final product, facilitating its isolation and purification. A patent for a similar compound details such a reduction step using H₂ and a catalyst in the presence of concentrated hydrochloric acid[10].
Core Applications in Research and Drug Discovery
Boronic acids are foundational pillars of modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction[12]. This compound is no exception and serves as a critical building block for creating carbon-carbon bonds, which is fundamental to the assembly of complex organic molecules.
Key Applications:
-
Suzuki-Miyaura Cross-Coupling: This is the most prominent application. The reaction couples the boronic acid with an organic halide or triflate using a palladium catalyst and a base, forming a new C-C bond[12][13]. This method is exceptionally tolerant of various functional groups, making it ideal for late-stage functionalization in complex syntheses[13].
-
Drug Discovery: The biphenyl and substituted aryl motifs generated via Suzuki coupling are prevalent in pharmaceuticals[13]. Boronic acids themselves are recognized as important pharmacophores, capable of forming reversible covalent bonds with enzyme active sites, a feature exploited in drugs like Bortezomib[14][15]. The unique substitution pattern of this specific reagent makes it a valuable precursor for synthesizing targeted libraries of compounds for screening.
-
Materials Science: The ability to construct complex conjugated systems also makes this reagent useful in the development of organic electronics and functional materials[13].
Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
Protocol 4.1: Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for coupling this compound with a generic aryl bromide (Ar-Br).
Objective: To synthesize a substituted biaryl compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (Ar-Br) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon line
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.)[13].
-
Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The choice of base is crucial; inorganic bases like potassium carbonate or phosphate are effective for activating the boronic acid for transmetalation[16].
-
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe[13]. The use of a dioxane/water mixture is common as it helps to dissolve both the organic and inorganic reagents. Following this, add the palladium catalyst.
-
Expert Insight: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is a critical, self-validating step to prevent oxidative degradation of the Pd(0) catalyst.
-
-
Reaction Execution: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring[13]. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Typical reaction times are 4-12 hours.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl compound.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The following information is synthesized from safety data sheets (SDS) for closely related arylboronic acids[9][17].
Table 2: GHS Hazard Information (Typical for Arylboronic Acids)
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[9][18] |
| Eye Irritation | H319 | Causes serious eye irritation.[9][18] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[9] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166)[7][9].
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber)[17].
-
Skin and Body Protection: Wear a lab coat and long-sleeved clothing[7].
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust[9][17]. If exposure limits are exceeded, use a NIOSH/MSHA approved respirator[17].
Handling and Storage:
-
Avoid dust formation[7].
-
Wash hands thoroughly after handling[18].
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[9][19].
-
This compound is likely moisture-sensitive; proper storage is critical to prevent decomposition[7].
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases[17].
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations[17].
Conclusion
This compound is a high-value chemical reagent with significant utility in synthetic chemistry. Its primary role as a substrate in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular frameworks essential for drug discovery and materials science. Understanding its properties, synthetic origins, and proper handling is paramount for its successful application. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage this versatile building block to its full potential, grounded in principles of scientific integrity and laboratory safety.
References
- 1. 879893-98-8|(3-Amino-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 3-AMINO-4-METHOXYPHENYLBORONIC ACID | 879893-98-8 [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. (3-Amino-4-methoxyphenyl)boronic acid | C7H10BNO3 | CID 22832067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | C7H11BClNO2 | CID 16427087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-AMINO-4-METHOXYPHENYLBORONIC ACID HYDROCHLORIDE [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-methoxyphenylboronic Acid CAS 5720-07-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. fishersci.ie [fishersci.ie]
- 10. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]
- 11. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. combi-blocks.com [combi-blocks.com]
An In-Depth Technical Guide to (3-Amino-4-methoxyphenyl)boronic acid hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Amino-4-methoxyphenyl)boronic acid hydrochloride is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. As a substituted arylboronic acid, it serves as a crucial building block in the synthesis of complex organic molecules. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its practical use in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and drug design. The key properties of this compound are summarized in the table below. The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of the free base, (3-Amino-4-methoxyphenyl)boronic acid (166.97 g/mol ), to the molecular weight of hydrochloric acid (36.46 g/mol ).[2][3][4][5]
| Property | Value | Source(s) |
| Molecular Formula | C7H11BClNO3 | Calculated |
| Molecular Weight | 203.43 g/mol | Calculated |
| CAS Number | 895525-75-4 | [6] |
| Appearance | Typically a solid | General Knowledge |
| Solubility | Soluble in polar organic solvents such as methanol and DMSO | General Knowledge |
| Storage | Store in a cool, dry, and well-ventilated area, under an inert atmosphere. Protect from moisture. | [7] |
Synthesis of this compound
The synthesis of substituted aminophenylboronic acids can be achieved through various synthetic routes. A common approach involves the functionalization of a pre-existing benzene ring, followed by the introduction of the boronic acid moiety. A plausible synthetic pathway for this compound is outlined below, starting from a commercially available precursor. The general principle often involves electrophilic aromatic substitution and subsequent modification of functional groups.[8][9]
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol (General)
-
Protection of the Starting Material: The phenolic hydroxyl group of 2-methoxy-5-nitrophenol is protected to prevent interference in subsequent steps. This can be achieved using a suitable protecting group such as a benzyl or silyl ether.
-
Directed Ortho-metalation and Borylation: The protected intermediate undergoes directed ortho-metalation using a strong base like n-butyllithium. The resulting aryl lithium species is then quenched with a trialkyl borate (e.g., trimethyl borate) to introduce the boronic ester functionality.
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group. This transformation can be accomplished using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl).
-
Deprotection and Acidification: The protecting group on the hydroxyl group is removed under appropriate conditions. Subsequent treatment with hydrochloric acid yields the desired this compound.
Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), enabling the construction of complex biaryl structures that are prevalent in many pharmaceutical agents.[1]
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Suzuki-Miyaura Coupling
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with this compound, the aryl/vinyl halide or triflate, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃).
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene/water, dioxane, or DMF) is added to the reaction vessel.
-
Reaction Execution: The reaction mixture is heated to the appropriate temperature (typically between 80-120 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the desired biaryl compound.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for confirming the structure of the molecule. For this compound, characteristic signals would be expected in the aromatic region corresponding to the protons on the benzene ring. Additionally, a singlet corresponding to the methoxy group protons would be observed, as well as broad signals for the amino and boronic acid protons, which are often exchangeable with deuterium in deuterated solvents. The integration of these signals should correspond to the number of protons in each environment. Spectroscopic data for this compound is available in chemical databases.[12]
Handling, Storage, and Safety
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[13][14][15]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. It is advisable to store under an inert atmosphere to prevent degradation.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl moieties through the Suzuki-Miyaura cross-coupling reaction. Its utility in the synthesis of complex molecules makes it an important tool for researchers and scientists in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and handling is crucial for its successful application in the laboratory.
References
- 1. 3-AMINO-4-METHOXYPHENYLBORONIC ACID | 879893-98-8 [chemicalbook.com]
- 2. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. topblogtenz.com [topblogtenz.com]
- 5. Hydrochloric Acid | HCl | CID 313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. 879893-98-8|(3-Amino-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3-AMINO-4-METHOXYPHENYLBORONIC ACID HCL(895525-75-4) 1H NMR spectrum [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com [carlroth.com]
- 15. camachem.com [camachem.com]
An In-depth Technical Guide on the Solubility of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride. Recognizing the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on delivering a robust, field-proven experimental protocol to empower researchers, scientists, and drug development professionals to generate precise solubility data. We will delve into the causality behind experimental choices, ensuring a self-validating system for data generation. This guide will also discuss the general solubility characteristics of related boronic acid derivatives to provide a contextual understanding.
Introduction: The Significance of this compound in Drug Discovery
This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules. Boronic acids and their derivatives are crucial in drug discovery due to their unique chemical properties, including their ability to form reversible covalent bonds with diols, a feature exploited in various biological applications.[1][2] Their role as enzyme inhibitors and as versatile reagents in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, makes them indispensable in the development of novel therapeutics.[3][4]
A thorough understanding of the solubility of this compound is paramount for its effective use in drug development. Solubility influences critical parameters such as reaction kinetics, purification, formulation, and ultimately, the bioavailability of a drug candidate. This guide provides the necessary tools to establish a comprehensive solubility profile for this important compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 895525-75-4 | [5] |
| Molecular Formula | C7H11BClNO3 | [5] |
| Molecular Weight | 203.43 g/mol | [5] |
| Appearance | White to off-white solid (typical for related compounds) | Inferred from related compounds |
General Solubility Characteristics of Arylboronic Acids
While specific quantitative data for this compound is scarce, general trends for arylboronic acids can provide valuable insights:
-
Solvent Polarity: The solubility of boronic acids is significantly influenced by the polarity of the solvent. Generally, they exhibit higher solubility in polar organic solvents.
-
pH: The amino group in the title compound suggests that its solubility will be pH-dependent. In acidic conditions, the amine will be protonated, likely increasing its solubility in aqueous solutions.
-
Temperature: Solubility is typically temperature-dependent. For most solid solutes, solubility increases with temperature.
-
Structural Effects: The presence of functional groups such as amino and methoxy groups will influence the compound's polarity and hydrogen bonding capabilities, thereby affecting its solubility.[6] The introduction of an isobutoxy group into phenylboronic acid, for instance, generally increases its solubility in most organic solvents.[6]
Experimental Protocol for Solubility Determination: The Dynamic Method
The dynamic method is a reliable technique for determining the solubility of a compound by measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[6][7] This method is based on observing the disappearance of turbidity in a solid-liquid mixture.[6][7][8]
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, etc.)
-
Heating/cooling circulator with a transparent bath
-
Magnetic stirrer and stir bars
-
Calibrated temperature probe
-
Luminance probe or laser scattering system for turbidity measurement
-
Analytical balance
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh a known amount of this compound and the chosen solvent into a sealed vial. The composition should be known with high accuracy.[6]
-
Initial Mixing: Place the vial in the transparent bath of the heating/cooling circulator. Begin stirring the mixture vigorously to ensure a uniform suspension.
-
Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).[7]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or, for higher accuracy, with a luminance probe or a laser scattering system that measures the intensity of light passing through the solution.[6][8]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific composition.[7]
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Rationale Behind Experimental Choices
-
Dynamic Method: This method is preferred for its accuracy and ability to generate a complete solubility curve over a range of temperatures.
-
Controlled Heating Rate: A slow and constant heating rate is crucial to ensure that the system remains at thermal equilibrium, allowing for an accurate determination of the dissolution temperature.[7]
-
Vigorous Stirring: Continuous stirring ensures that the dissolution process is not limited by mass transfer and that the sample is homogenous.
-
Automated Turbidity Detection: Using a luminance probe or laser scattering system removes the subjectivity of visual inspection and provides more precise and reproducible results.[6][8]
Data Presentation
The collected solubility data should be presented in a clear and organized manner.
Table 1: Example Solubility Data Table for this compound
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 25 | To be determined |
| Ethanol | 25 | To be determined |
| Methanol | 25 | To be determined |
| Acetone | 25 | To be determined |
| Chloroform | 25 | To be determined |
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the dynamic method of solubility determination.
Application in Suzuki-Miyaura Coupling
Caption: Role in Suzuki-Miyaura cross-coupling reactions.
Conclusion
This technical guide provides a comprehensive methodology for determining the solubility of this compound. By following the detailed experimental protocol, researchers can generate reliable and accurate solubility data, which is crucial for the successful application of this compound in drug discovery and development. The provided framework emphasizes scientific integrity and provides the necessary tools for a self-validating approach to solubility determination.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 5. 3-AMINO-4-METHOXYPHENYLBORONIC ACID HCL CAS#: 895525-75-4 [amp.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride: A Technical Guide
Introduction
(3-Amino-4-methoxyphenyl)boronic acid hydrochloride is a versatile building block in medicinal chemistry and organic synthesis, valued for its utility in cross-coupling reactions and as a precursor for various heterocyclic compounds. Its unique substitution pattern, featuring an amino group, a methoxy group, and a boronic acid moiety, imparts specific chemical properties that are of great interest to researchers in drug development. A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective application and for ensuring the integrity of synthetic pathways.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by not only presenting the expected spectral data but also by delving into the rationale behind the experimental methodologies and the interpretation of the spectral features. While a complete set of publicly available, experimentally-verified spectra for this specific hydrochloride salt is not readily accessible, this guide synthesizes data from closely related and well-characterized aminophenylboronic and methoxyphenylboronic acids to provide a robust and scientifically grounded predictive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
¹H NMR Spectroscopy: Elucidating the Proton Environment
Proton NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
The expected chemical shifts for this compound are summarized in Table 1. These values are predicted based on the analysis of similar substituted phenylboronic acids.[1][2][3]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | d | 1H | Ar-H ortho to B(OH)₂ |
| ~7.3 - 7.5 | dd | 1H | Ar-H meta to B(OH)₂ and ortho to NH₃⁺ |
| ~7.0 - 7.2 | d | 1H | Ar-H ortho to OCH₃ |
| ~4.0 (broad) | s | 3H | -NH₃⁺ |
| ~3.9 | s | 3H | -OCH₃ |
| ~8.0 (very broad) | s | 2H | -B(OH)₂ |
Solvent: D₂O or DMSO-d₆
-
Aromatic Protons: The aromatic region will display a complex splitting pattern due to the trisubstituted nature of the benzene ring. The electron-withdrawing nature of the boronic acid group and the protonated amino group will deshield the adjacent protons, shifting them downfield. Conversely, the electron-donating methoxy group will shield its ortho-proton, causing an upfield shift.
-
Amine Protons: In the hydrochloride salt, the amino group will be protonated (-NH₃⁺), and these protons are expected to be broad and may exchange with residual water in the solvent, potentially altering their chemical shift and multiplicity.
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected around 3.9 ppm.
-
Boronic Acid Protons: The protons of the B(OH)₂ group are typically very broad and may also exchange with the solvent, sometimes making them difficult to observe.[4]
-
Solvent Choice: The choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices for boronic acids. In D₂O, the acidic protons (-NH₃⁺ and -B(OH)₂) will exchange with deuterium and will not be observed in the ¹H NMR spectrum.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: A standard one-pulse sequence is typically sufficient. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
The predicted ¹³C NMR chemical shifts are presented in Table 2, based on data from analogous compounds.[5][6][7][8][9]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | Ar-C-OCH₃ |
| ~135 - 140 | Ar-C-NH₃⁺ |
| ~130 - 135 | Ar-CH |
| ~120 - 125 | Ar-CH |
| ~115 - 120 | Ar-C-B(OH)₂ (broad) |
| ~110 - 115 | Ar-CH |
| ~56 | -OCH₃ |
Solvent: D₂O or DMSO-d₆
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the oxygen of the methoxy group will be significantly deshielded. The carbon bearing the boronic acid group often appears as a broad signal due to the quadrupolar nature of the boron nucleus.
-
Aliphatic Carbon: The methoxy carbon will appear as a sharp signal around 56 ppm.
-
Proton Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans (e.g., 1024 or more) are required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
¹¹B NMR Spectroscopy: A Direct Look at the Boron Center
¹¹B NMR is a specialized technique that provides direct information about the coordination and chemical environment of the boron atom.[4][10][11][12]
For a trigonal planar boronic acid, a single broad resonance is expected in the range of δ 28-33 ppm . The chemical shift can be sensitive to solvent and pH.
The chemical shift in ¹¹B NMR is highly dependent on the hybridization of the boron atom. A trigonal planar (sp²) boron in a boronic acid will have a chemical shift in the downfield region. If the boronic acid forms a tetrahedral (sp³) boronate ester with a diol, the signal will shift significantly upfield to around δ 5-15 ppm. This makes ¹¹B NMR an excellent tool for studying interactions of boronic acids with diols.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13][14][15][16][17][18]
The characteristic IR absorption bands for this compound are summarized in Table 3.[19][20][21][22][23][24]
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2800 (very broad) | Strong | O-H stretch (boronic acid), N-H stretch (ammonium) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 3000 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1600, ~1500, ~1450 | Medium to Strong | Aromatic C=C stretching |
| ~1350 - 1400 | Strong | B-O stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |
| ~800 - 850 | Strong | C-H out-of-plane bending (aromatic) |
-
O-H and N-H Stretching: A very broad and strong absorption band in the high-frequency region is characteristic of the overlapping O-H stretching vibrations of the boronic acid and the N-H stretching of the ammonium salt.
-
Aromatic Region: The C=C stretching vibrations of the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.
-
Boronic Acid Group: The B-O stretching vibration is a key diagnostic peak for boronic acids and is expected to be strong.
-
Methoxy Group: The characteristic C-O-C stretching vibrations of the aryl ether will be present.
-
Sample Preparation: For solid samples, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure with the built-in clamp to ensure good contact.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.[25][26][27][28][29][30][31][32][33][34]
-
Molecular Ion (M⁺): For the free base, (3-Amino-4-methoxyphenyl)boronic acid, the exact mass is approximately 167.06 g/mol . In a high-resolution mass spectrum, this would be the expected molecular ion peak.
-
Electrospray Ionization (ESI): In ESI-MS, the protonated molecule [M+H]⁺ at m/z 168.07 would be expected in positive ion mode.
-
Fragmentation: Phenylboronic acids can undergo dehydration and cyclization to form boroxines (cyclic trimers) under certain MS conditions, which can complicate the spectrum. Common fragmentation pathways involve the loss of water and cleavage of the C-B bond.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound and is likely to produce a prominent protonated molecular ion peak.
-
Boroxine Formation: The tendency to form boroxines can be minimized by optimizing the ion source conditions and using appropriate solvents.[29]
-
High-Resolution MS (HRMS): HRMS is invaluable for confirming the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the identification.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Introduce the sample into an ESI mass spectrometer via direct infusion or coupled with a liquid chromatograph.
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow Diagrams
NMR Spectroscopic Analysis Workflow
Caption: Workflow for NMR data acquisition and analysis.
FTIR Spectroscopic Analysis Workflow
References
- 1. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Methoxyphenylboronic acid(5720-07-0) 1H NMR spectrum [chemicalbook.com]
- 3. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. search.library.ucsf.edu [search.library.ucsf.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. proprep.com [proprep.com]
- 14. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 18. youtube.com [youtube.com]
- 19. 3-Methoxyphenylboronic acid(10365-98-7) IR Spectrum [m.chemicalbook.com]
- 20. tandfonline.com [tandfonline.com]
- 21. spectrabase.com [spectrabase.com]
- 22. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. spectra-analysis.com [spectra-analysis.com]
- 25. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. chemguide.co.uk [chemguide.co.uk]
- 29. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 31. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 32. uab.edu [uab.edu]
- 33. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 34. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
A Technical Guide to the Discovery, Synthesis, and Application of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Abstract
(3-Amino-4-methoxyphenyl)boronic acid hydrochloride has emerged as a pivotal building block in modern organic synthesis, particularly within medicinal chemistry and drug development. Its unique structural features—a boronic acid moiety for versatile cross-coupling, an electron-donating methoxy group, and a strategically positioned amino group—make it an invaluable synthon for creating complex molecular architectures. This guide provides an in-depth exploration of the compound's history, tracing its development from the foundational principles of boronic acid chemistry to its current applications. We will dissect established and optimized synthetic protocols, explain the causal reasoning behind methodological choices, present key physicochemical data, and illustrate its utility in the synthesis of biologically active molecules, most notably through the Suzuki-Miyaura coupling reaction. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important reagent.
Introduction: The Ascendancy of Arylboronic Acids in Synthesis
The field of organic chemistry was fundamentally transformed by the development of palladium-catalyzed cross-coupling reactions, a breakthrough recognized with the 2010 Nobel Prize in Chemistry. Among these, the Suzuki-Miyaura coupling, which forges carbon-carbon bonds between organoboronic acids and halides or pseudohalides, stands out for its remarkable versatility, functional group tolerance, and generally mild reaction conditions.[1] Boronic acids (R-B(OH)₂) are typically stable, crystalline solids with low toxicity, making them highly practical reagents in both academic and industrial settings.[2]
The power of the Suzuki-Miyaura reaction lies in its ability to construct biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The specific reactivity and utility of a given arylboronic acid are dictated by the substituents on its aromatic ring. These groups can modulate the electronic properties of the molecule, influence its reactivity in the catalytic cycle, and serve as handles for further functionalization. This compound is a prime example of a highly functionalized, "designer" reagent that provides chemists with multiple strategic advantages for complex molecule synthesis.
Genesis and Synthetic Evolution
While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the widespread application of functionalized arylboronic acids is a more recent development driven by the demands of targeted synthesis.[2] The specific discovery timeline for this compound is not pinpointed to a single seminal publication but rather evolved from established organometallic techniques.
The most prevalent and historically significant method for synthesizing arylboronic acids involves a three-step sequence:
-
Directed Ortho-Lithiation or Halogen-Metal Exchange : Starting from a substituted aryl halide, an organolithium reagent like n-butyllithium (n-BuLi) is used to generate a highly reactive aryllithium intermediate at low temperatures (typically -78 °C).[5][6]
-
Borylation : The aryllithium species then acts as a nucleophile, attacking an electrophilic boron source, most commonly a trialkyl borate such as trimethyl borate (B(OMe)₃) or triisopropyl borate.[6][7]
-
Hydrolysis : The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to yield the final boronic acid.[7] The use of hydrochloric acid in this final step directly affords the hydrochloride salt of the amino group, which enhances the compound's stability and shelf-life.
This classical approach, while effective, requires cryogenic temperatures and highly reactive, pyrophoric reagents, posing scalability and safety challenges. The causality for this low-temperature requirement is to prevent side reactions, such as the degradation of the organolithium intermediate or unwanted reactions with other functional groups on the aromatic ring.
Below is a generalized workflow for this classical synthesis.
Caption: Generalized workflow for the synthesis of arylboronic acids.
Modern advancements have led to alternative, often milder, synthetic routes, including iridium-catalyzed C-H borylation, which can directly functionalize a C-H bond, bypassing the need for a pre-installed halide. However, for many functionalized systems like this one, the classical lithiation-borylation route remains a cost-effective and reliable method.
Physicochemical Characterization
Accurate characterization is essential for ensuring the quality and reactivity of the reagent. The hydrochloride salt form is typically a stable, crystalline solid.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BClNO₂ | [8] |
| Molecular Weight | 187.43 g/mol | [8] |
| Appearance | White to off-white crystalline powder | General Knowledge |
| CAS Number | 352525-95-2 (for HCl salt) | [8] |
| Parent CAS Number | 879893-98-8 | [9][10] |
| Solubility | Soluble in water, methanol | General Knowledge |
Note: Physical properties such as melting point can vary between batches and suppliers and should be confirmed by analysis.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions.[4][9] This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide (or triflate).
The catalytic cycle involves three key steps:
-
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex.[1][11]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final product.
The diagram below illustrates the role of (3-Amino-4-methoxyphenyl)boronic acid in this process.
Caption: Key components in a Suzuki-Miyaura coupling reaction.
The presence of the methoxy and amino groups on the boronic acid offers distinct advantages:
-
Electronic Effects : The electron-donating nature of these groups can influence the reactivity of the boronic acid and the properties of the final product.
-
Synthetic Handles : The amino group provides a site for further chemical modification, such as acylation, alkylation, or conversion to a diazonium salt, allowing for the introduction of diverse functionalities post-coupling. This is a powerful strategy in constructing libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.[3]
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a self-validating, representative procedure for the use of this compound in a Suzuki-Miyaura coupling. The causality behind the choice of reagents is explained.
Objective: To synthesize 4'-Methoxy-3'-amino-[1,1'-biphenyl]-4-carbonitrile.
Reaction Scheme: (3-Amino-4-methoxyphenyl)boronic acid HCl + 4-Bromobenzonitrile → 4'-Methoxy-3'-amino-[1,1'-biphenyl]-4-carbonitrile
Materials:
-
This compound (1.0 eq)
-
4-Bromobenzonitrile (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq) - Catalyst precursor.
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 eq) - A bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes efficient oxidative addition and reductive elimination.[3]
-
Potassium Carbonate (K₂CO₃, 3.0 eq) - The base required to activate the boronic acid for transmetalation.
-
Solvent: 1,4-Dioxane and Water (4:1 v/v) - A common solvent system that facilitates dissolution of both organic and inorganic reagents.
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-Bromobenzonitrile, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Causality: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligand, deactivating the system. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical for reproducibility and high yield.
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Causality: Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine to remove inorganic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the pure product.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its history is rooted in the fundamental principles of organometallic chemistry, and its utility is realized through robust and versatile reactions like the Suzuki-Miyaura coupling. The strategic placement of its functional groups provides a pre-packaged solution for chemists aiming to build molecular complexity efficiently. As the drive for novel therapeutics and materials continues, the demand for sophisticated, multi-functional building blocks like this one will only intensify, ensuring its continued relevance in synthetic laboratories worldwide.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 5. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | C7H11BClNO2 | CID 16427087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-AMINO-4-METHOXYPHENYLBORONIC ACID | 879893-98-8 [amp.chemicalbook.com]
- 10. 879893-98-8|(3-Amino-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
(3-Amino-4-methoxyphenyl)boronic acid hydrochloride: A Keystone for Innovations in Medicinal Chemistry and Materials Science
(3-Amino-4-methoxyphenyl)boronic acid hydrochloride emerges as a highly versatile building block for researchers at the forefront of drug discovery and materials science. Its unique trifunctional nature, featuring a boronic acid, a primary amine, and a methoxy-substituted phenyl ring, offers a rich landscape for chemical modifications and novel applications. This guide delves into the core chemical attributes of this compound and explores promising avenues for future research.
Core Molecular Attributes and Reactivity Profile
This compound, with the chemical formula C7H11BClNO3, possesses a distinct substitution pattern on the phenyl ring that dictates its reactivity. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, while the amino group provides a nucleophilic center for a variety of transformations. The methoxy group, an electron-donating substituent, influences the electronic properties of the aromatic ring, impacting its reactivity in electrophilic aromatic substitution and modifying the reactivity of the other functional groups.
| Property | Value |
| Molecular Formula | C7H10BNO3[1] |
| Molecular Weight | 182.98 g/mol |
| CAS Number | 895525-75-4[2] |
Table 1: Physicochemical Properties of this compound.
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain reaction conditions and biological assays. The interplay of the three functional groups allows for sequential and selective reactions, making it a valuable scaffold for creating diverse molecular architectures.
Potential Research Area 1: Advanced Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for carbon-carbon bond formation, and this compound is an excellent substrate for this reaction.[3][4][5] The presence of both an amino and a methoxy group offers opportunities to explore their electronic and steric influence on the coupling efficiency and to synthesize a wide array of biaryl compounds, which are prevalent in pharmaceuticals.[5]
Causality of Experimental Choices
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.[4][6] The electron-donating nature of the methoxy group can enhance the rate of transmetalation, a key step in the catalytic cycle.[3] Conversely, the amino group can potentially coordinate to the palladium center, which may necessitate the use of specific ligands to prevent catalyst inhibition. Researchers should consider employing bulky, electron-rich phosphine ligands to promote the desired cross-coupling.[6] The choice of base is also critical; milder bases like potassium carbonate or cesium carbonate are often preferred to avoid undesired side reactions involving the amino group.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
Dioxane/Water (e.g., 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and K3PO4 (3.0 equivalents).
-
Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%).
-
Degas the dioxane/water solvent mixture by bubbling with an inert gas for 20-30 minutes.
-
Add the degassed solvent to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. (3-Amino-4-methoxyphenyl)boronic acid | C7H10BNO3 | CID 22832067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-AMINO-4-METHOXYPHENYLBORONIC ACID HCL | 895525-75-4 [chemicalbook.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using (3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Introduction: The Strategic Importance of Aminated Biaryls in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[4][5] The biaryl moiety, a common structural motif in many biologically active compounds, is efficiently constructed using this methodology.
This application note provides a detailed protocol and scientific rationale for the use of a particularly valuable building block: (3-Amino-4-methoxyphenyl)boronic acid hydrochloride . The presence of both an amino and a methoxy group on the phenyl ring makes this reagent a versatile precursor for synthesizing highly functionalized biaryl compounds. These structures are of significant interest in drug discovery, serving as scaffolds that can be further elaborated to modulate pharmacological properties. However, the inherent functionalities—a nucleophilic amine and an electron-donating methoxy group—present unique challenges and opportunities in the Suzuki-Miyaura coupling, necessitating a carefully considered reaction protocol.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying reaction mechanism and the critical interplay of reagents, empowering the user to troubleshoot and adapt the protocol for their specific synthetic targets.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
A thorough understanding of the catalytic cycle is paramount for successful execution and optimization of the Suzuki-Miyaura reaction. The cycle is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[2][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[7] For less reactive halides like chlorides, more specialized and electron-rich phosphine ligands are often required to facilitate this step.[3]
-
Transmetalation: This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. The process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species (Ar'B(OH)3⁻).[2][3][8] The choice of base is critical and can influence reaction rates and the stability of the boronic acid. The exact mechanism of transmetalation is complex and can be influenced by the specific reactants and conditions.[2]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple to form the new C-C bond of the biaryl product, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
Visualizing the Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing (3-Amino-4-methoxyphenyl)boronic Acid Hydrochloride
Introduction: The Architectural Significance of Biaryls in Drug Discovery
Biaryl structures are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Their prevalence is a testament to their ability to provide a rigid, well-defined three-dimensional structure that can effectively orient functional groups for optimal interaction with biological targets.[2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the synthesis of these vital C-C bonds, lauded for its operational simplicity, functional group tolerance, and the relatively low toxicity of its organoboron reagents.[3][4][5]
This guide provides an in-depth exploration of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride, a highly versatile and functionalized building block for the synthesis of complex biaryl compounds. The presence of an amino group and a methoxy group on the phenyl ring offers strategic advantages: the amino group serves as a valuable handle for subsequent derivatization or as a key pharmacophoric element, while the electron-donating methoxy group can modulate the electronic properties of the final compound. This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed mechanistic overview, optimized protocols, and practical troubleshooting advice.
The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive
The power of the Suzuki-Miyaura coupling lies in its predictable and efficient catalytic cycle, which masterfully orchestrates the formation of a new carbon-carbon bond.[6][7] The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid component. The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The cycle initiates with the insertion of a low-valent Palladium(0) species into the carbon-halide bond of the organic electrophile (e.g., an aryl bromide). This step oxidizes the catalyst to a high-valent Pd(II) intermediate. The rate of this step is often influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[8]
-
Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the Pd(II) center, displacing a halide.[3][9] This step regenerates the halide anion.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Components and Their Mechanistic Roles
The success of the synthesis hinges on the rational selection of four key components: the catalyst, ligand, base, and solvent system.
| Component | Role & Rationale | Recommended Examples |
| Palladium Catalyst | The engine of the catalytic cycle. Pd(II) precursors like Pd(OAc)₂ are often used as they are reduced in situ to the active Pd(0) species.[10] Direct Pd(0) sources like Pd(PPh₃)₄ are also common. | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald Precatalysts (e.g., SPhos Pd G3). |
| Phosphine Ligand | Stabilizes the palladium center, prevents catalyst decomposition (e.g., formation of palladium black), and modulates its reactivity. Bulky, electron-rich phosphines generally accelerate oxidative addition and reductive elimination.[8] | Triphenylphosphine (PPh₃), SPhos, XPhos, Tri-tert-butylphosphine (P(tBu)₃). |
| Base | Essential for activating the boronic acid to form the reactive boronate species required for transmetalation.[3][9] The choice of base can significantly impact yield and reaction rate. Inorganic bases are most common. | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃.[11][12] |
| Solvent System | Must solubilize the reactants and facilitate the interaction between aqueous (base) and organic phases. Biphasic systems are highly effective. Polar aprotic solvents are also widely used.[11][13] | 1,4-Dioxane/H₂O, Toluene/H₂O, Tetrahydrofuran (THF)/H₂O, Dimethylformamide (DMF)/H₂O.[12] |
| Table 1: Key components and their functions in the Suzuki-Miyaura coupling. |
Experimental Protocol: Synthesis of 3'-Amino-4,4'-dimethoxy-1,1'-biphenyl
This protocol details a general procedure for the coupling of this compound with 4-bromoanisole. This procedure can be adapted for other aryl halides with minor modifications.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
4-Bromoanisole (1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv.)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv.)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (manifold or balloon)
-
Standard laboratory glassware for workup and purification
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive flow of argon, add this compound (1.0 equiv.), 4-bromoanisole (1.2 equiv.), and finely ground potassium carbonate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes. Add the degassed solvent to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Catalyst Addition: In a single portion, add the palladium(II) acetate (0.02 equiv.) and SPhos ligand (0.04 equiv.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The mixture will typically turn dark brown or black.[7]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with deionized water (approx. 2 volumes of the reaction solvent) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 2 volumes). Combine the organic layers.
-
Washing: Wash the combined organic extracts with brine (1 x 2 volumes) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[6][14]
Product Characterization
The identity and purity of the synthesized biaryl compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should show characteristic signals for both aromatic rings and the substituent groups (amino, methoxy).
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the N-H stretches of the amine and C-O stretches of the ether.[15][16][17]
-
Melting Point: A sharp melting point is a good indicator of the purity of a solid product.[14]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvent.3. Poor quality or insufficient base.4. Reaction temperature is too low. | 1. Use fresh catalyst and ligand. Ensure proper inert atmosphere technique.2. Thoroughly degas all solvents before use.3. Use a fresh, finely powdered, and anhydrous base.[18]4. Increase the reaction temperature in 10 °C increments.[11] |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Prolonged reaction times at high temperatures.3. Base is too strong or reaction is too slow. | 1. Use anhydrous solvents and ensure the base is dry.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Consider a milder base (e.g., Na₂CO₃) or a more active catalyst system to accelerate the desired coupling.[19] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Catalyst system favors homocoupling. | 1. Ensure a rigorously inert atmosphere throughout the setup and reaction.2. Screen different palladium/ligand combinations. Sometimes reducing the catalyst loading can help. |
| Difficulty in Purification | 1. Close polarity of product and starting materials.2. Presence of persistent impurities (e.g., phosphine oxides). | 1. Optimize the chromatography eluent system carefully using TLC.2. Consider an acidic wash during workup if the product is stable, or alternative purification methods like recrystallization.[14] |
| Table 2: A troubleshooting guide for common issues in Suzuki-Miyaura coupling. |
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Boron Suzuki Coupling | Borates Today [borates.today]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. [PDF] Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine | Semantic Scholar [semanticscholar.org]
- 16. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes & Protocols for (3-Amino-4-methoxyphenyl)boronic acid hydrochloride in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, arylboronic acids stand out as exceptionally versatile building blocks, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. These reagents offer a powerful and reliable method for the construction of carbon-carbon bonds under mild conditions. Among the vast array of available boronic acids, (3-Amino-4-methoxyphenyl)boronic acid hydrochloride presents a unique combination of structural features that make it a highly valuable asset in the synthesis of complex molecules, particularly within medicinal chemistry and materials science.
This reagent incorporates three key functionalities:
-
The Boronic Acid Moiety : The primary reactive site for palladium-catalyzed cross-coupling reactions.
-
Electron-Donating Substituents : An amine and a methoxy group are positioned on the phenyl ring. These groups significantly influence the electronic properties of the molecule, enhancing its reactivity in certain transformations.
-
The Hydrochloride Salt : The amine is present as an ammonium chloride salt, which improves the compound's benchtop stability, enhances its solubility in polar solvents, and protects the amino group from undesired side reactions under certain conditions.[1]
This guide provides an in-depth look at the applications of this compound, focusing on its use in Suzuki-Miyaura coupling and its potential in heterocyclic synthesis. We will explore the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Reagent Profile and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application. The hydrochloride salt form is generally a stable, solid material, but like all boronic acids, it can be susceptible to degradation (e.g., protodeboronation) under harsh conditions.
Table 1: Properties of (3-Amino-4-methoxyphenyl)boronic acid and its Hydrochloride Salt
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 879893-98-8 (for free base) | [2][3] |
| Molecular Formula | C₇H₁₁BClNO₃ | [4] |
| Molecular Weight | 203.44 g/mol | - |
| Appearance | Typically an off-white to light-colored solid | [1] |
| Solubility | Soluble in water and polar organic solvents like MeOH, DMSO. Limited solubility in nonpolar solvents. | [1] |
Stability and Storage: this compound is more stable to air and moisture than its free-base counterpart. The protonated amine reduces the electron density of the aromatic ring, making the C-B bond less susceptible to oxidative degradation and protodeboronation. For long-term storage, it is recommended to keep the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[5]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of biaryl structures that are prevalent in pharmaceuticals and organic materials.
Mechanistic Overview & Key Considerations
The reaction proceeds via a palladium-based catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Expert Insights for this compound:
-
The Role of the Base is Critical : The reaction requires a base for two main purposes. First, at least one equivalent of a base is needed to neutralize the hydrochloride salt and free the amine. Second, additional base is required to activate the boronic acid, forming a more nucleophilic borate complex ([ArB(OH)3]−) essential for the transmetalation step.[6] Therefore, a total of at least 3-4 equivalents of base is typically recommended.
-
Choice of Base : Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. For sensitive substrates, K₃PO₄ is often a milder and effective choice. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Impact of Electron-Donating Groups : The electron-rich nature of the phenyl ring (due to the -NH₂ and -OCH₃ groups) generally accelerates the oxidative addition of the palladium catalyst to the coupling partner (the aryl halide). However, it can also increase the risk of protodeboronation (cleavage of the C-B bond by a proton source).[7] Using anhydrous solvents and ensuring the base is thoroughly dried can mitigate this side reaction.
-
Catalyst and Ligand Selection : A variety of palladium catalysts can be employed. For electron-rich boronic acids, catalysts paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) often provide the best results by promoting the reductive elimination step and preventing catalyst decomposition. Pd(dppf)Cl₂ is also a robust and reliable catalyst for a wide range of substrates.[8]
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization may be required for different substrates.
Materials and Reagents:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/EtOH/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v, to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Degassing : Stir the mixture and sparge with argon gas for 15-20 minutes to ensure all oxygen is removed.
-
Catalyst Addition : Under a positive flow of argon, quickly add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).
-
Reaction Execution : Seal the flask and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-16 hours).
-
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing : Wash the combined organic layers with water and then with brine to remove residual base and inorganic salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Secondary Application: Synthesis of Heterocyclic Scaffolds
The strategic placement of the amino and boronic acid groups on the phenyl ring opens pathways for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. Specifically, aminophenylboronic acids are precursors to benzoxaboroles and related structures, which are of significant interest in medicinal chemistry.[9][10]
While (3-Amino-4-methoxyphenyl)boronic acid itself is not primed for direct cyclization to a simple benzoxaborole (which requires an ortho-hydroxymethyl or formyl group), it can participate in multi-component reactions or be modified to create complex boron-containing heterocycles. For instance, condensation reactions with dicarbonyl compounds or other bifunctional reagents can lead to the formation of novel diazaborine-type rings.[11]
Conceptual Protocol: Condensation with a 1,3-Dicarbonyl
This conceptual protocol illustrates how the reagent could be used to form a boron-containing heterocycle.
-
Free-Basing : The hydrochloride salt is first neutralized with a base (e.g., NaHCO₃) in a biphasic system (e.g., EtOAc/water) to generate the free (3-Amino-4-methoxyphenyl)boronic acid in the organic phase.
-
Condensation : The dried organic solution of the free-base boronic acid is then treated with a 1,3-dicarbonyl compound (e.g., acetylacetone) in a solvent like toluene.
-
Dehydration : The mixture is heated under reflux with a Dean-Stark trap to remove water, driving the condensation reaction to form a new six-membered heterocyclic ring containing a B-N bond.
-
Isolation : After the reaction is complete, the solvent is removed, and the resulting heterocyclic product is purified by crystallization or chromatography.
This approach highlights the bifunctional nature of the reagent, utilizing both the nucleophilic amine and the Lewis acidic boronic acid to construct complex molecular architectures.
Conclusion
This compound is a powerful and versatile reagent for synthetic chemists. Its primary application in Suzuki-Miyaura cross-coupling is well-established, providing reliable access to a wide range of substituted biaryl compounds. The presence of electron-donating groups and its formulation as a stable hydrochloride salt present specific experimental considerations that, when properly addressed, lead to high-yielding and efficient transformations. Furthermore, its inherent functionality offers creative opportunities for the synthesis of complex boron-containing heterocycles, expanding its utility beyond simple C-C bond formation. This combination of features ensures its continued relevance as a key building block in the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]
- 2. 879893-98-8|(3-Amino-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. (3-Amino-4-methoxyphenyl)boronic acid | C7H10BNO3 | CID 22832067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2-Aminophenyl)boronic acid hydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Derivatization of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride for Library Synthesis
Introduction: A Versatile Bifunctional Building Block
(3-Amino-4-methoxyphenyl)boronic acid hydrochloride is a uniquely valuable scaffold for the synthesis of chemical libraries in drug discovery.[1][2][3] Its structure presents two key points of diversity: a nucleophilic aromatic amine and a versatile boronic acid. This bifunctionality allows for sequential or orthogonal derivatization, enabling the rapid generation of a vast array of structurally distinct molecules from a single, readily available starting material.[4][5]
The primary amino group serves as a handle for traditional amide bond formations, reductive aminations, and sulfonamide synthesis, introducing a wide range of substituents.[6][7] Concurrently, the boronic acid moiety is a premier functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[8][9]
This guide provides a comprehensive overview of the key derivatization strategies, detailed experimental protocols, and critical insights into the practical challenges associated with this scaffold, such as handling the hydrochloride salt and navigating purification complexities.
Strategic Considerations for Library Design
The dual reactivity of (3-Amino-4-methoxyphenyl)boronic acid allows for multiple synthetic strategies. The choice of which functional group to react first is a critical design parameter, dictated by the desired final structures and the chemical compatibility of the reaction partners.
// Node definitions with color contrast Start [label="(3-Amino-4-methoxyphenyl)boronic acid\nHydrochloride", fillcolor="#F1F3F4", fontcolor="#202124", width=3];
AmineFirst [label="Pathway A: Amine Derivatization First", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; BoronicFirst [label="Pathway B: Boronic Acid Derivatization First", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];
AmineDeriv [label="Step 1: Amide Coupling /\nReductive Amination", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5]; IntermediateA [label="Amide/Amine Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5]; SuzukiStepA [label="Step 2: Suzuki-Miyaura\nCoupling", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5];
SuzukiStepB [label="Step 1: Suzuki-Miyaura\nCoupling", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5]; IntermediateB [label="Biaryl Amine Intermediate", fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; AmineDerivB [label="Step 2: Amide Coupling /\nReductive Amination", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5];
FinalLibrary [label="Diverse Chemical Library", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF", width=3];
// Edges and layout Start -> AmineDeriv [label="R-COOH or RCHO\nCoupling Reagents"]; Start -> SuzukiStepB [label="Ar-X, Pd Catalyst\nBase"];
AmineDeriv -> IntermediateA; IntermediateA -> SuzukiStepA [label="Ar-X, Pd Catalyst\nBase"];
SuzukiStepB -> IntermediateB; IntermediateB -> AmineDerivB [label="R-COOH or RCHO\nCoupling Reagents"];
SuzukiStepA -> FinalLibrary; AmineDerivB -> FinalLibrary;
// Node definitions with color contrast Start [label="(3-Amino-4-methoxyphenyl)boronic acid\nHydrochloride", fillcolor="#F1F3F4", fontcolor="#202124", width=3];
AmineFirst [label="Pathway A: Amine Derivatization First", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; BoronicFirst [label="Pathway B: Boronic Acid Derivatization First", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];
AmineDeriv [label="Step 1: Amide Coupling /\nReductive Amination", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5]; IntermediateA [label="Amide/Amine Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5]; SuzukiStepA [label="Step 2: Suzuki-Miyaura\nCoupling", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5];
SuzukiStepB [label="Step 1: Suzuki-Miyaura\nCoupling", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5]; IntermediateB [label="Biaryl Amine Intermediate", fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; AmineDerivB [label="Step 2: Amide Coupling /\nReductive Amination", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5];
FinalLibrary [label="Diverse Chemical Library", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF", width=3];
// Edges and layout Start -> AmineDeriv [label="R-COOH or RCHO\nCoupling Reagents"]; Start -> SuzukiStepB [label="Ar-X, Pd Catalyst\nBase"];
AmineDeriv -> IntermediateA; IntermediateA -> SuzukiStepA [label="Ar-X, Pd Catalyst\nBase"];
SuzukiStepB -> IntermediateB; IntermediateB -> AmineDerivB [label="R-COOH or RCHO\nCoupling Reagents"];
SuzukiStepA -> FinalLibrary; AmineDerivB -> FinalLibrary;
// Invisible nodes for alignment {rank=same; AmineDeriv; SuzukiStepB;} {rank=same; IntermediateA; IntermediateB;} {rank=same; SuzukiStepA; AmineDerivB;} } Figure 1: Orthogonal derivatization strategies for library synthesis.
-
Pathway A (Amine First): Derivatizing the amino group first is often preferred. The resulting amides or secondary amines are generally stable and less reactive under the basic conditions required for subsequent Suzuki-Miyaura coupling. This pathway minimizes potential side reactions and simplifies purification.
-
Pathway B (Boronic Acid First): Performing the Suzuki-Miyaura coupling first generates a biaryl amine intermediate. This approach is useful when the coupling partners for the amine derivatization are sensitive to palladium catalysis or the basic conditions of the Suzuki reaction. However, the nucleophilicity of the resulting biaryl amine may be different from the starting aniline, potentially affecting the subsequent coupling step.
Derivatization via the Amino Group
The aniline moiety is a versatile nucleophile. Since the starting material is a hydrochloride salt, a base is required to liberate the free amine for reaction. Typically, an organic base like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM) is used.
Amide Bond Formation
Direct condensation with carboxylic acids is one of the most common methods for library synthesis.[10][11] The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly epimerization if chiral carboxylic acids are used.[10]
| Coupling Reagent | Activator/Additive | Typical Solvent | Key Considerations |
| EDC/HOBt | 1-Hydroxybenzotriazole | DMF, DCM | Cost-effective, standard method. HOBt suppresses side reactions. |
| HATU/DIPEA | None (activator is built-in) | DMF, NMP | Highly efficient, rapid reactions. Ideal for hindered substrates. |
| DCC | None or DMAP (cat.) | DCM, THF | Potent dehydrating agent. Dicyclohexylurea (DCU) byproduct is insoluble.[6] |
| T3P® | Pyridine, DIPEA | Ethyl Acetate, THF | High-yielding, clean reactions. Byproducts are water-soluble. |
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq). Stir for 10 minutes at room temperature to ensure the formation of the free amine.
-
In a separate vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add the carboxylic acid/HATU solution to the amine solution dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Reductive Amination
Reductive amination provides access to secondary amines by reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.[7][12] Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild, selective for the imine over the carbonyl, and does not require acidic conditions that can degrade the boronic acid.[13][14]
Protocol 2: General Procedure for Reductive Amination
-
Suspend this compound (1.0 eq), the aldehyde or ketone (1.2 eq), and acetic acid (1.2 eq) in 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 4-16 hours until the starting material is consumed (monitor by LC-MS).
-
Quench the reaction carefully by slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via appropriate methods.
Derivatization via the Boronic Acid Group
The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance in forming C(sp²)-C(sp²) bonds.[8][9][15]
// Node definitions with color contrast Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdL2X [label="Ar-Pd(II)Ln-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdL2Ar [label="Ar-Pd(II)Ln-Ar'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boronic [label="Ar'-B(OH)₂", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., CO₃²⁻)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Node definitions with color contrast Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdL2X [label="Ar-Pd(II)Ln-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdL2Ar [label="Ar-Pd(II)Ln-Ar'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boronic [label="Ar'-B(OH)₂", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., CO₃²⁻)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd; ArX -> OxAdd; OxAdd -> ArPdL2X; ArPdL2X -> Transmetal; Boronic -> Transmetal; Base -> Transmetal [style=dashed]; Transmetal -> ArPdL2Ar; ArPdL2Ar -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The success of the reaction depends on the careful selection of the catalyst, ligand, base, and solvent system.
| Component | Examples | Role & Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pre-catalyst that generates the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, RuPhos, PPh₃ | Stabilizes the Pd center and modulates its reactivity. Bulky, electron-rich phosphines often accelerate the oxidative addition and reductive elimination steps.[16] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | Activates the boronic acid for transmetalation. The choice of base can significantly impact yield and should be screened. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common, as water can accelerate the reaction.[8] |
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂-DCM, 2-5 mol%), and base (e.g., K₂CO₃, 3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography or other suitable methods.
Purification and Handling Considerations
Boronic acids and their derivatives can be challenging to purify due to their polarity and tendency to form cyclic trimer anhydrides (boroxines).[17]
-
Chromatography: Standard silica gel chromatography can be problematic, often leading to streaking or decomposition.[17] Using a neutral or deactivated silica, or reverse-phase chromatography (C18), can be more effective.[17][18]
-
Acid/Base Extraction: The amphoteric nature of aminophenylboronic acids can be exploited. The compound can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous layer.[17][19]
-
Recrystallization: When possible, recrystallization is an excellent method for obtaining highly pure material.[20]
-
Diethanolamine Adducts: Boronic acids can form stable, crystalline adducts with diethanolamine, which can be precipitated from solution to remove impurities. The free boronic acid can be recovered by treatment with acid.[17][18]
Orthogonal Protection Strategies
In complex syntheses, it may be necessary to temporarily mask one of the functional groups to prevent undesired reactions.[21][22]
-
Amine Protection: The amino group can be protected as a carbamate, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. These are generally stable to Suzuki coupling conditions and can be removed later under acidic (Boc) or hydrogenolysis (Cbz) conditions.[21][23]
-
Boronic Acid Protection: While often used directly, boronic acids can be protected as esters, most commonly the pinacol ester.[24] Pinacol esters are significantly more stable, less polar, and easier to handle and purify by standard chromatography than free boronic acids.[17][24] They are sufficiently reactive to participate directly in many Suzuki-Miyaura couplings.[24]
References
- 1. (3-Amino-4-methoxyphenyl)boronic acid | C7H10BNO3 | CID 22832067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-AMINO-4-METHOXYPHENYLBORONIC ACID HYDROCHLORIDE [chemicalbook.com]
- 3. 3-AMINO-4-METHOXYPHENYLBORONIC ACID | 879893-98-8 [chemicalbook.com]
- 4. 3-Amino-4-methoxyphenylboronic acid HCl [infochems.co.kr]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Protective Groups [organic-chemistry.org]
- 22. media.neliti.com [media.neliti.com]
- 23. synarchive.com [synarchive.com]
- 24. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Experimental procedure for using (3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Application Notes & Protocols: (3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Abstract
This document provides a comprehensive technical guide for the effective use of this compound in synthetic organic chemistry. Primarily utilized as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this reagent enables the synthesis of complex biaryl and heteroaryl structures, which are pivotal in medicinal chemistry and materials science.[1][2] This guide details the underlying chemical principles, provides a robust, step-by-step experimental protocol, offers troubleshooting advice, and outlines critical safety and handling procedures. The objective is to equip researchers, scientists, and drug development professionals with the expertise to successfully and safely implement this versatile reagent in their workflows.
Compound Profile and Significance
This compound is a bifunctional organic compound featuring a boronic acid moiety, an amine group, and a methoxy ether on a phenyl ring. The hydrochloride salt form enhances its stability and shelf-life. Its true value lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for carbon-carbon bond formation.[3][4] The presence of the amino and methoxy groups provides valuable handles for subsequent functionalization, making it a highly strategic building block in the synthesis of pharmacologically active molecules and advanced materials.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 879893-98-8[7][8] |
| Molecular Formula | C₇H₁₀BNO₃ · HCl |
| Molecular Weight | 203.43 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in water, methanol, and DMSO |
| Storage | Store in a cool, dry place, under an inert atmosphere. Hygroscopic.[9] |
The Suzuki-Miyaura Coupling: Mechanistic Insights
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that couples an organoboron compound with an organohalide using a palladium(0) catalyst.[10] Understanding the catalytic cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes.
The Role of the Base: A Critical Activation Step A common misconception is that the boronic acid itself is the active nucleophile. In reality, a base is required to activate the boronic acid into a more nucleophilic "ate" complex, typically a trihydroxyborate anion ([ArB(OH)₃]⁻).[3][11][12] This activation increases the electron density on the boron-bound carbon, dramatically accelerating the transmetalation step, which is often the rate-determining step of the cycle.[11][12] The choice and stoichiometry of the base can therefore significantly influence reaction selectivity and yield.[11][12]
The Catalytic Cycle The reaction proceeds through a well-established cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the activated boronate complex is transferred to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[13]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Application: A Protocol for Suzuki-Miyaura Coupling
This section provides a detailed protocol for a representative cross-coupling reaction between this compound and 4-bromoanisole.
Mandatory Safety & Handling
This compound and related reagents require careful handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 or NIOSH standards, and a flame-resistant lab coat.[14]
-
Ventilation: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][14][15]
-
Spill & Disposal: In case of a spill, collect the material using a non-sparking tool and place it in a suitable container for disposal.[14] Dispose of chemical waste according to local, state, and federal regulations.[16]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (3-Amino-4-methoxyphenyl)boronic acid HCl | ≥97% | Commercial | Store under inert gas. |
| 4-Bromoanisole | ≥98% | Commercial | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial | |
| SPhos (Ligand) | Catalyst Grade | Commercial | Air-sensitive, handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | Finely powdered and dried before use. |
| 1,4-Dioxane / Toluene | Anhydrous | Commercial | Use from a solvent purification system or freshly opened bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For workup. |
| Deionized Water | For workup. | ||
| Brine (Saturated NaCl) | Lab Prepared | For workup. | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying. |
| Schlenk Flask (50 mL) | Oven-dried before use. | ||
| Magnetic Stir Bar | |||
| Condenser | |||
| Inert Gas Line (Argon/N₂) |
Step-by-Step Protocol
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Setup (under Inert Atmosphere):
-
To an oven-dried 50 mL Schlenk flask containing a magnetic stir bar, add this compound (244 mg, 1.2 mmol, 1.2 equiv.), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), and finely powdered, anhydrous potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Degas the resulting suspension by bubbling argon through it for 15-20 minutes.[13]
-
Under a positive flow of argon, quickly add Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
-
Reaction Execution:
-
Seal the flask tightly and place it in a preheated oil bath at 90 °C.
-
Stir the mixture vigorously. The reaction is typically complete within 4-24 hours.
-
Monitor the consumption of the 4-bromoanisole starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).[13]
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Data Interpretation & Troubleshooting
Table 2: Representative Outcomes and Optimization Parameters
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Outcome |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 90 | High Yield |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | Good to High Yield |
| 4-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | High Yield |
| 3-Bromobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 95 | Good Yield |
Note: Yields are qualitative and highly dependent on substrate purity, reaction scale, and precise execution. This table serves as a guide for condition screening.
Table 3: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Pd(0) catalyst (degraded by O₂).2. Insufficient or wet base.3. Water in the solvent or on glassware. | 1. Ensure rigorous degassing and a robust inert atmosphere.2. Use freshly powdered, anhydrous base.3. Use oven-dried glassware and anhydrous solvents. |
| Protodeboronation (Boronic acid C-B bond is cleaved and replaced by C-H) | 1. Presence of excess water or acidic impurities.2. Reaction temperature is too high or run for too long. | 1. Use anhydrous conditions. The hydrochloride salt may require an extra equivalent of base.2. Optimize temperature and reaction time; monitor closely. |
| Homocoupling of Aryl Halide (Ar-X + Ar-X → Ar-Ar) | 1. Reaction temperature is too high.2. Presence of oxygen. | 1. Lower the reaction temperature by 10-20 °C.2. Improve degassing and inert atmosphere techniques. |
| Incomplete Reaction | 1. Steric hindrance on one or both coupling partners.2. Insufficient catalyst loading. | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald ligands like XPhos, RuPhos).2. Increase catalyst loading to 3-5 mol%. |
References
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. 879893-98-8|(3-Amino-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. capotchem.cn [capotchem.cn]
Catalytic Applications of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride: A Detailed Guide for Researchers
Welcome to a comprehensive guide on the catalytic applications of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in organic synthesis. Herein, we will delve into the fundamental principles, provide detailed experimental protocols, and offer insights into the nuances of its application, particularly in the realm of palladium-catalyzed cross-coupling reactions.
Introduction to this compound
This compound is an aromatic boronic acid derivative featuring both an amino and a methoxy substituent on the phenyl ring. These functional groups significantly influence the electronic properties and reactivity of the molecule, making it a valuable building block in the synthesis of complex organic scaffolds. The presence of the electron-donating amino and methoxy groups generally enhances the reactivity of the boronic acid in cross-coupling reactions. The compound is typically supplied as a hydrochloride salt to improve its stability and handling.
Core Catalytic Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] This palladium-catalyzed reaction joins an organoboron compound (such as a boronic acid) with an organic halide or triflate.[2] The reaction is renowned for its mild conditions, broad functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[2]
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of substituted biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[3][4]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst.
Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired biaryl product (R¹-R²) and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| This compound | 895525-75-4 | 205.44 | Store in a cool, dry place. |
| Aryl Bromide | Varies | Varies | Ensure high purity. |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Catalyst precursor. Other Pd sources can be used. |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | Ligand. Other phosphine ligands can be screened. |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous. Sufficient excess is crucial to neutralize the HCl salt and facilitate transmetalation. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, degassed. Other solvents like toluene or DMF can be used. |
| Water | 7732-18-5 | 18.02 | Degassed. |
Reaction Setup and Procedure
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and anhydrous potassium carbonate (3.0-4.0 equivalents). The use of a higher equivalence of base is recommended to neutralize the hydrochloride salt and drive the reaction to completion.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide).
-
Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: To the stirred mixture, add palladium(II) acetate (0.01-0.05 equivalents) and triphenylphosphine (0.04-0.20 equivalents) under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Influence of Substituents and the Hydrochloride Salt
The electron-donating nature of the amino and methoxy groups on the this compound generally leads to higher reactivity in Suzuki-Miyaura coupling compared to unsubstituted or electron-withdrawn phenylboronic acids. This is because these groups increase the electron density on the phenyl ring, which can facilitate the transmetalation step.
The hydrochloride salt form of the boronic acid necessitates the use of a sufficient excess of base. The base serves two primary purposes: to neutralize the hydrochloric acid and to generate the active boronate species required for transmetalation. Typically, 3 to 4 equivalents of a base like potassium carbonate or cesium carbonate are employed to ensure the reaction proceeds efficiently.
Beyond Suzuki-Miyaura: Other Potential Catalytic Applications
While the predominant application of this compound is in Suzuki-Miyaura coupling, the inherent reactivity of aminoboronic acids suggests potential in other catalytic transformations.
Catalytic Amidation
Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, offering a greener alternative to traditional methods that often require stoichiometric activating agents.[5][6] The catalytic cycle is believed to involve the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by the amine. The amino group on the (3-Amino-4-methoxyphenyl)boronic acid could potentially play a role in a bifunctional catalytic mechanism, although specific studies with this particular boronic acid are limited.[5]
Synthesis of Heterocycles
Boronic acids are also utilized in the synthesis of various heterocyclic compounds through condensation and cyclization reactions.[7] The bifunctional nature of (3-Amino-4-methoxyphenyl)boronic acid, possessing both a nucleophilic amino group and an electrophilic boronic acid moiety, makes it an interesting candidate for the construction of novel heterocyclic scaffolds.
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst, insufficient base, presence of oxygen, unreactive halide. | Ensure proper degassing of solvents and reaction mixture. Use fresh catalyst. Increase the amount of base. Consider a more active catalyst system (e.g., different ligand or palladium precursor). |
| Protodeboronation | Presence of water and/or acidic protons leading to cleavage of the C-B bond. | Use anhydrous solvents and reagents. Minimize reaction time. Consider using a boronic ester derivative for increased stability. |
| Homocoupling | Oxidative coupling of the boronic acid. | Ensure thorough degassing to remove oxygen. Use a lower catalyst loading. |
Conclusion
This compound is a highly valuable and reactive building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures. Its electron-rich nature contributes to its high reactivity, while the hydrochloride salt form requires careful consideration of the base stoichiometry. While its application in other catalytic domains is less explored, the unique combination of functional groups presents opportunities for its use in areas such as catalytic amidation and heterocycle synthesis. By understanding the underlying principles and following robust experimental protocols, researchers can effectively employ this reagent to advance their synthetic endeavors in drug discovery and materials science.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-Up Synthesis Utilizing (3-Amino-4-methoxyphenyl)boronic Acid Hydrochloride
Introduction: The Strategic Importance of (3-Amino-4-methoxyphenyl)boronic Acid Hydrochloride in Advanced Synthesis
This compound is a pivotal building block in contemporary drug discovery and materials science. Its unique trifunctional nature—possessing a boronic acid for cross-coupling, an amine for further derivatization, and a methoxy group influencing electronic properties—renders it an invaluable synthon for constructing complex molecular architectures. Biaryl moieties, readily accessible through Suzuki-Miyaura coupling with this reagent, are prevalent scaffolds in a multitude of commercial drugs and high-performance materials.[1][2]
This guide provides a comprehensive framework for the scale-up of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving this compound. Moving from bench-scale (milligrams to grams) to pilot or production scale (kilograms) introduces significant challenges that demand meticulous process control and a deep understanding of the underlying reaction mechanics.[3] We will delve into the critical parameters, provide a robust and scalable protocol, and discuss the causality behind each experimental choice to ensure a safe, efficient, and reproducible synthesis.
PART 1: Critical Considerations for a Successful Scale-Up
Scaling a Suzuki-Miyaura coupling is not a linear process. The physical and chemical dynamics of the reaction change with volume, necessitating a proactive approach to process optimization.
The Dual Role of the Base: Neutralization and Catalysis
The hydrochloride salt form of the aminoboronic acid introduces a crucial initial consideration: base stoichiometry. Before the boronic acid can be activated for the catalytic cycle, the hydrochloride salt must be neutralized. Therefore, a minimum of one equivalent of base is consumed in an acid-base reaction. Subsequently, the base plays its catalytic role in activating the boronic acid for the transmetalation step with the palladium complex.[4][5][6] An insufficient amount of base is a common point of failure in scaling up reactions with amine hydrochloride salts.
For this compound, at least 3 equivalents of a suitable base are recommended:
-
1 equivalent: To neutralize the hydrochloride salt.
-
2 equivalents: To drive the Suzuki-Miyaura catalytic cycle efficiently.
The choice of base is critical. While stronger bases might accelerate the reaction, they can also promote side reactions like protodeboronation. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally preferred for scale-up due to their cost-effectiveness, moderate reactivity, and favorable environmental profile.[3][4][7][8]
Managing Reaction Exotherms and Safety
Suzuki-Miyaura reactions can be exothermic, and this heat generation becomes a significant safety concern at scale due to the reduced surface-area-to-volume ratio of large reactors.[9][10][11] This can lead to thermal runaways if not properly managed.
-
Calorimetry Studies: It is highly recommended to perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat flow of the reaction before proceeding to a large scale.
-
Controlled Reagent Addition: The addition rate of reagents, particularly the palladium catalyst solution, should be carefully controlled to manage the rate of heat evolution.
-
Solvent Selection: The boiling point of the solvent should be significantly higher than the planned reaction temperature to provide a buffer against temperature overshoots.[9]
The Challenge of Homogeneity: Mixing and Mass Transfer
Achieving uniform mixing in large reactors is more difficult than in a laboratory flask. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and the formation of impurities.
-
Agitation: The geometry of the reactor and the type and speed of the agitator are critical for ensuring efficient mass and heat transfer.
-
Biphasic Systems: Many Suzuki protocols utilize a biphasic solvent system (e.g., toluene/water or 2-MeTHF/water) to dissolve the organic substrates and the inorganic base.[7] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
Catalyst and Ligand: Optimizing for Activity and Stability
The choice of palladium source and ligand is paramount. For scale-up, pre-formed, air-stable palladium pre-catalysts are often preferred for their ease of handling and consistent activity.
-
Catalyst Loading: While laboratory-scale reactions might use high catalyst loadings (e.g., 5 mol%), for large-scale synthesis, this should be optimized to be as low as possible (ideally <0.5 mol%) to minimize cost and reduce palladium contamination in the final product.
-
Ligand Selection: Bulky, electron-rich phosphine ligands like SPhos and XPhos are often effective for coupling challenging substrates, including aryl chlorides.[12]
PART 2: Scalable Protocol for Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for the coupling of this compound with a representative aryl bromide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Stoichiometry |
| (3-Amino-4-methoxyphenyl)boronic acid HCl | 879893-98-8 | 189.41 g/mol | 1.2 equiv |
| Aryl Bromide (e.g., 4-Bromotoluene) | 106-38-7 | 171.04 g/mol | 1.0 equiv |
| SPhos Pd G2 Precatalyst | 1445085-82-4 | 709.28 g/mol | 0.5 mol% |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 g/mol | 3.0 equiv |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | 86.13 g/mol | ~10 volumes |
| Deionized Water | 7732-18-5 | 18.02 g/mol | ~2 volumes |
Experimental Workflow Diagram
Caption: Experimental workflow for the scale-up Suzuki-Miyaura coupling.
Step-by-Step Protocol
-
Reactor Setup: To a clean, dry, and appropriately sized reactor, charge the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Inerting: Seal the reactor and render the atmosphere inert by evacuating and backfilling with nitrogen at least three times.
-
Solvent Addition: Charge the degassed 2-MeTHF (~10 volumes) and degassed water (~2 volumes) to the reactor. Begin vigorous agitation.
-
Catalyst Charging: Add the SPhos Pd G2 precatalyst (0.5 mol%).
-
Reaction: Heat the reaction mixture to an internal temperature of 80-90 °C.
-
Monitoring: Monitor the reaction for completion (typically 4-12 hours) by taking samples for HPLC or LC-MS analysis. The disappearance of the aryl bromide is a key indicator.
-
Cool-down: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Work-up:
-
Stop agitation and allow the layers to separate.
-
Separate the lower aqueous layer.
-
Wash the upper organic layer with brine (saturated aqueous NaCl solution).
-
-
Purification:
-
Concentrate the organic layer under reduced pressure. A solvent swap to a crystallization solvent like isopropanol or ethanol is often performed at this stage.
-
Induce crystallization by cooling the solution. Seeding with a small amount of pure product can be beneficial.
-
Isolate the product by filtration, wash the filter cake with a cold solvent, and dry under vacuum to a constant weight.
-
PART 3: In-Process Controls and Data Interpretation
Monitoring Reaction Progress
Real-time monitoring is essential for process control.[9] High-Performance Liquid Chromatography (HPLC) is the preferred method for tracking the consumption of the limiting reagent (aryl bromide) and the formation of the product.
Caption: Logic diagram for HPLC-based reaction monitoring.
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Suggested Action(s) |
| Stalled Reaction | - Inefficient mixing- Catalyst deactivation (e.g., by oxygen)- Insufficient base | - Increase agitation speed- Ensure inert atmosphere is maintained- Add an additional portion of degassed base |
| Protodeboronation | - Reaction temperature too high- Base is too strong- Excess water | - Lower the reaction temperature- Switch to a weaker base (e.g., K₂CO₃)- Use a more stable boronate ester (e.g., pinacol ester) |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture | - Ensure all solvents and the reactor are thoroughly degassed |
| Poor Product Isolation/Yield | - Product is too soluble in the crystallization solvent- Incomplete reaction | - Screen for a suitable anti-solvent- Re-evaluate reaction completion data before work-up |
Conclusion
The scale-up of Suzuki-Miyaura reactions with this compound is a robust and highly valuable transformation in the synthesis of advanced chemical entities. Success at scale hinges on a thorough understanding of the reaction mechanism, careful management of process parameters—particularly base stoichiometry and thermal safety—and the implementation of rigorous in-process controls. By applying the principles and protocols outlined in this guide, researchers and development professionals can confidently and efficiently translate their laboratory-scale successes into large-scale production, accelerating the journey from discovery to application.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions with (3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing (3-Amino-4-methoxyphenyl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established scientific principles and field-proven insights to help you navigate the unique challenges presented by this electron-rich and functionalized building block.
Introduction: The Unique Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry and materials science for the synthesis of complex biaryl structures. However, its electron-rich nature, conferred by the amino and methoxy substituents, along with its formulation as a hydrochloride salt, introduces specific challenges in Suzuki-Miyaura coupling reactions. Understanding and mitigating the common side reactions are crucial for achieving high yields and purity of the desired cross-coupled product.
This guide will address the primary side reactions – protodeboronation, homocoupling, and catalyst inhibition – providing you with the knowledge to optimize your reaction conditions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low yields of the desired product. What are the most likely causes?
Low yields are a common issue and can often be attributed to one or more of the following side reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1] This is a significant issue with electron-rich arylboronic acids like yours.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.
-
Catalyst Inhibition: The amino group on your boronic acid can coordinate to the palladium catalyst, potentially leading to its deactivation.[2]
-
Incomplete Reaction: Suboptimal reaction conditions (e.g., temperature, reaction time, base, or solvent) can lead to the incomplete consumption of starting materials.
Q2: I am observing a significant amount of 3-amino-4-methoxyanisole as a byproduct. What is causing this, and how can I prevent it?
The formation of 3-amino-4-methoxyanisole is a clear indication of protodeboronation .[1] This side reaction is particularly prevalent with electron-rich boronic acids and under basic, aqueous conditions.[3][4]
To minimize protodeboronation, consider the following strategies:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation.[5] Switching to weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can be beneficial.[6][7]
-
Anhydrous Conditions: Water is a proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce protodeboronation.[5]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature protodeboronation.[4][8]
-
Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[5]
Q3: My reaction mixture contains a significant amount of the symmetrical biaryl derived from the homocoupling of (3-Amino-4-methoxyphenyl)boronic acid. How can I avoid this?
Homocoupling is a common byproduct in Suzuki reactions and is primarily caused by the presence of oxygen in the reaction mixture.[9] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.
To prevent homocoupling:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources that require in situ reduction.
Q4: Do I need to neutralize the hydrochloride salt of my boronic acid before starting the reaction?
Yes, it is crucial to neutralize the hydrochloride salt. The acidic nature of the hydrochloride can interfere with the basic conditions required for the Suzuki coupling. You will need to add an additional equivalent of base to neutralize the HCl salt before the catalytic cycle can proceed efficiently.
Q5: The amino group on my boronic acid seems to be interfering with the reaction. What can I do?
The lone pair of electrons on the amino group can coordinate to the palladium center, leading to catalyst inhibition.[2] This is a known issue with amino-substituted substrates.
Strategies to overcome this include:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands can promote the desired catalytic cycle over catalyst inhibition.
-
Protecting the Amino Group: While less ideal due to the extra synthetic steps, protecting the amino group with a suitable protecting group (e.g., Boc) can prevent its coordination to the catalyst.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during Suzuki coupling reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Materials | 1. Catalyst Inactivity/Inhibition: The amino group is coordinating to the palladium catalyst.[2]2. Insufficient Base: The hydrochloride salt was not fully neutralized, or the base is too weak.3. Low Reaction Temperature: The reaction has not reached the necessary activation energy. | 1. Switch to a more robust ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2]2. Increase catalyst loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[2]3. Ensure adequate base: Add at least one extra equivalent of base to neutralize the HCl salt. Consider a stronger base if a weak one is being used, but be mindful of increasing protodeboronation.[6][7]4. Increase reaction temperature: Incrementally increase the temperature and monitor the reaction progress. |
| Significant Protodeboronation | 1. Strong Base and/or Aqueous Conditions: These conditions favor the cleavage of the C-B bond.[3][4]2. High Reaction Temperature: Elevated temperatures can accelerate protodeboronation.[5] | 1. Use a milder base: Switch to K₂CO₃, K₃PO₄, or Cs₂CO₃.[6][7]2. Employ anhydrous conditions: Use dry solvents and reagents.[5]3. Convert to a boronic ester: Pinacol esters are more stable towards hydrolysis.[4][8]4. Lower the reaction temperature: If possible with your catalyst system.[5] |
| Formation of Homocoupling Byproduct | 1. Presence of Oxygen: Inadequate degassing of the reaction mixture. | 1. Thoroughly degas all solvents and the reaction vessel. 2. Maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. |
| Inconsistent Yields Between Batches | 1. Variability in Reagent Quality: Purity of the boronic acid, aryl halide, or catalyst.2. Inconsistent Reaction Setup: Variations in degassing, inert atmosphere, or reagent addition. | 1. Ensure the purity of all reagents. 2. Standardize the experimental procedure, paying close attention to maintaining an inert and anhydrous environment. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point and should be optimized for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv - Note: this includes 1 equiv for neutralization of the HCl salt)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Visualizing the Challenges
To better understand the competing reaction pathways, the following diagrams illustrate the desired Suzuki coupling cycle and the common side reactions.
Caption: Key pathways in Suzuki coupling and competing side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from (3-Amino-4-methoxyphenyl)boronic acid hydrochloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Amino-4-methoxyphenyl)boronic acid hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique purification challenges associated with products derived from this versatile reagent. Given its trifunctional nature—a basic amino group, a Lewis acidic boronic acid, and a methoxy group—purification requires a nuanced approach that goes beyond standard protocols.
Introduction: Understanding the Challenges
This compound is a popular building block, primarily used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The products are typically complex biaryl structures with significant polarity conferred by the free amine.[2] The primary purification challenges arise from:
-
High Polarity: The presence of the amino group makes products highly polar, leading to poor solubility in common organic solvents and difficult separation by standard silica gel chromatography.
-
Multiple Reactive Sites: The amino and boronic acid groups can interact with stationary phases, causing streaking on TLC plates and poor column resolution.[3]
-
Complex Impurity Profile: Reactions can generate a variety of byproducts, including homo-coupled species, starting materials, deboronated compounds, and palladium residues.[4][5]
-
The Hydrochloride Salt: The starting material is an HCl salt, meaning the amine is protonated.[6] The reaction's base neutralizes this, but the product's final state (free amine vs. salt) depends entirely on the workup pH, critically impacting its solubility and chromatographic behavior.[7]
This guide is structured to help you navigate these challenges, moving from frequently asked questions to detailed, step-by-step purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Suzuki-Miyaura reaction with this boronic acid?
You should anticipate several classes of impurities. Proactively identifying them by LC-MS is crucial for designing an effective purification strategy.
| Impurity Class | Common Structure/Identity | Typical Origin |
| Homo-coupling | Biaryl derived from your halide partner (Ar-Ar) or the boronic acid partner. | Side reaction catalyzed by palladium, often exacerbated by the presence of oxygen.[4][5] |
| Deboronated Product | The arene corresponding to the boronic acid (2-methoxyaniline). | Proto-deboronation, where the C-B bond is cleaved by a proton source (e.g., water) during the reaction.[4] |
| Unreacted Starting Materials | (3-Amino-4-methoxyphenyl)boronic acid and your aryl halide. | Incomplete reaction. |
| Boronic Acid Anhydrides | Boroxines (cyclic trimers of the boronic acid). | Boronic acids can dehydrate to form these stable structures, especially upon heating.[8] |
| Palladium Residues | Elemental palladium (palladium black) or soluble Pd species. | Aggregation of the palladium catalyst or incomplete removal during workup.[4] |
| Ligand-Derived Impurities | Phenylated byproducts if using phosphine ligands like PPh₃. | Aryl group transfer from the ligand to the palladium center.[9][10] |
Q2: My TLC plate shows a long streak from the baseline, even in polar solvent systems. What's happening and how do I fix it?
This is a classic sign of strong interaction between your polar amine product and the acidic silanol groups on the silica gel surface. The amine group becomes protonated and binds ionically to the silica.
Solution: Add a basic modifier to your mobile phase to neutralize the silica's acidity and suppress the ionic interaction.
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent (e.g., Ethyl Acetate/Hexanes or DCM/Methanol). This is the most common and effective solution.
-
Ammonia: For very polar compounds, a solution of DCM/Methanol/Ammonium Hydroxide (e.g., 80:20:1) can be effective, though it requires careful handling.[3]
Q3: My product is a sticky, intractable oil after the initial workup. How can I get it to solidify or purify it effectively?
This is common for polar, amino-substituted biaryls. Do not despair; an oil can still be purified.
-
Step 1: Try an Acid-Base Cleanup. Before attempting chromatography, perform an acid-base extraction (see Guide 1 below). This will remove non-basic impurities and may yield the product as a solid hydrochloride salt upon acidification and extraction.
-
Step 2: Convert to the HCl Salt. If the free-base is an oil, dissolving it in a minimal amount of a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether or isopropanol can precipitate the hydrochloride salt, which is often a crystalline solid.[7] This salt can then be collected by filtration.
-
Step 3: Chromatograph the Oil. If solidification fails, the oil can be purified directly using column chromatography. Use the "dry loading" technique (adsorbing the oil onto a small amount of silica gel before loading it onto the column) for the best resolution.
Q4: How do I efficiently remove unreacted (3-Amino-4-methoxyphenyl)boronic acid from my reaction mixture?
The boronic acid is amphoteric, having both a basic amine and an acidic boronic acid group. This provides several removal strategies.[11]
-
Aqueous Base Wash: During workup, wash the organic layer with a mild aqueous base like 1 M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt and partition into the aqueous layer.[12]
-
Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine. While less common for workups, it's a powerful purification technique for isolating boronic acids themselves.
-
Sorbitol Extraction: A specialized technique involves washing with an aqueous sorbitol solution. Sorbitol complexes with the boronic acid, pulling it into the aqueous phase.[3]
Troubleshooting and Purification Guides
Guide 1: Purification via Acid-Base Extraction
This technique leverages the basicity of the product's amino group to separate it from neutral or acidic impurities. It is often the best first step before attempting chromatography.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 50 mL for a ~1 g scale). The desired amino-product will protonate and move into the aqueous layer, leaving neutral impurities (like homo-coupled byproducts) in the organic phase.
-
Back-Extraction (Optional): To remove any trapped non-basic organics, wash the combined acidic aqueous layers with fresh EtOAc (1 x 30 mL). Discard this organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 5 M NaOH or solid K₂CO₃, with stirring until the pH is >10. This neutralizes the ammonium salt to the free amine.
-
Product Re-extraction: Extract the now-basic aqueous layer with a fresh organic solvent (e.g., EtOAc or DCM, 3 x 50 mL) to recover the purified free-base product.
-
Drying and Concentration: Combine the organic layers containing the purified product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Caption: Workflow for purifying an amino-functionalized product.
Guide 2: High-Performance Flash Column Chromatography
When impurities have similar acid-base properties to the product, chromatography is necessary. Success depends on choosing the correct stationary and mobile phases.
-
Standard Silica Gel: The default choice, but requires a basic modifier in the eluent (see Q2).
-
Alumina (Basic or Neutral): Can be a good alternative to silica for basic compounds as it minimizes strong acidic interactions.
-
Reverse-Phase C18 Silica: Excellent for highly polar compounds that are difficult to elute from normal-phase silica. Elution is done with polar solvents like water/acetonitrile or water/methanol.[3]
| Polarity of Product | Recommended Eluent System | Modifier | Notes |
| Low to Medium | Hexanes / Ethyl Acetate (Gradient) | 1% Triethylamine (TEA) | Start with a low polarity (e.g., 95:5 Hex:EtOAc) and gradually increase the ethyl acetate content. |
| Medium to High | Dichloromethane / Methanol (Gradient) | 1% Triethylamine (TEA) | A stronger eluent system. Start at 100% DCM and slowly introduce methanol. |
| Very High | Dichloromethane / Methanol / NH₄OH | 1-2% Conc. NH₄OH | For compounds that remain on the baseline even with DCM/MeOH/TEA. Use in a well-ventilated fume hood. |
-
TLC Analysis: First, find a solvent system that gives your product an Rf value of ~0.2-0.3 on the TLC plate, ensuring good separation from impurities. Remember to include the basic modifier (e.g., TEA) in your TLC jar.
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) using your initial, low-polarity eluent.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (approx. 1-2x the weight of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the column. This is less ideal as it can disturb the column bed.
-
-
Elution: Begin running the column with the low-polarity eluent. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis.[13]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Initial decision-making process for purification.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. The preparation of amino-substituted biaryl libraries: the application of solid-supported reagents to streamline solution-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | C7H11BClNO2 | CID 16427087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
Overcoming poor solubility of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Welcome to the technical support center for (3-Amino-4-methoxyphenyl)boronic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their work. We understand that its poor solubility can present significant challenges during experimental setup. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues and ensure the success of your reactions.
Understanding the Challenge: The Chemistry of Solubility
This compound is a salt, meaning the amino group is protonated to form an ammonium chloride. This salt form enhances stability for storage but significantly impacts solubility. The molecule's solubility is governed by two key acid-base equilibria: the protonation state of the amino group and the equilibrium of the boronic acid moiety.
-
Amino Group Protonation: In its hydrochloride form, the molecule is highly polar and thus more soluble in polar protic solvents, but this charged state is often incompatible with the desired reaction conditions, particularly for organometallic catalysis.
-
Boronic Acid Equilibrium: The boronic acid itself is a Lewis acid that exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. This equilibrium is pH-dependent. Basic conditions favor the formation of the tetrahedral boronate, which is generally more soluble and is the active nucleophilic species in crucial reactions like the Suzuki-Miyaura coupling.
Additionally, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. These trimers are often significantly less soluble than the corresponding monomeric boronic acid. This equilibrium is reversible, and the presence of water shifts it back toward the desired boronic acid.
Troubleshooting Guide: Step-by-Step Dissolution Protocols
This section provides systematic approaches to dissolve this compound, progressing from simple solvent screening to more advanced techniques.
Initial Assessment: Simple Solvent Screening
Question: I am starting a new project with this compound. Which solvents should I try first?
Answer: Start with common solvents used in reactions involving boronic acids. Due to the hydrochloride salt, initial solubility might be limited in less polar organic solvents.
Recommended Initial Solvents:
-
Methanol (MeOH)
-
Dimethyl Sulfoxide (DMSO)
-
Water (H₂O)
-
Aqueous mixtures (e.g., Dioxane/H₂O, THF/H₂O)
Experimental Protocol: Small-Scale Solubility Test
-
To a small vial, add a few milligrams of this compound.
-
Add a measured volume (e.g., 0.5 mL) of the chosen solvent.
-
Stir or vortex the mixture at room temperature for 5-10 minutes.
-
Observe the level of dissolution. If the solid persists, gentle warming (e.g., to 40-50 °C) can be attempted, but be cautious as prolonged heating can lead to degradation.
| Solvent System | Expected Observations & Rationale | Next Steps if Insoluble |
| Methanol | Partial to good solubility. Methanol is polar enough to dissolve the salt to some extent. | Proceed to pH adjustment. |
| DMSO | Generally good solubility. DMSO is a powerful polar aprotic solvent. | If used for a reaction, ensure it's compatible with your downstream chemistry. |
| Water | Partial solubility. The hydrochloride salt is soluble, but the freebase form may precipitate.[1] | Proceed to pH adjustment. This is a good starting point for aqueous-based reactions. |
| Dioxane/H₂O or THF/H₂O | Poor initial solubility in the pure organic solvent; improves with water. Water helps dissolve the base and activate the boronic acid.[2][3] | Proceed to in-situ neutralization. |
Core Strategy: pH-Mediated Dissolution via Neutralization
Question: My boronic acid hydrochloride is not dissolving in my desired organic solvent for a Suzuki coupling. What is the most reliable method to achieve dissolution?
Answer: The most effective strategy is to neutralize the hydrochloride salt to its free amine form. This process, known as an in-situ neutralization, deprotonates the ammonium group, reducing the molecule's polarity and dramatically increasing its solubility in common organic solvents used for cross-coupling reactions.
// Invisible edges for layout edge [style=invis]; Start -> Solvent; } .dot Caption: Workflow for pH-mediated dissolution.
Experimental Protocol: In-situ Neutralization for Reaction Setup
This protocol is designed for a typical Suzuki-Miyaura cross-coupling reaction.
-
Vessel Preparation: To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Add Other Solids: Add the other solid reaction components, such as the aryl halide (e.g., 1.2 equivalents) and a finely powdered inorganic base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Under the inert atmosphere, add the degassed organic solvent (e.g., dioxane, THF, or DMF) via syringe. A co-solvent of water is often beneficial (e.g., a 4:1 to 10:1 ratio of organic solvent to water). Water helps to dissolve the inorganic base and facilitates the catalytic cycle.[2][3]
-
Dissolution: Stir the mixture vigorously at room temperature. The initial suspension should gradually become a homogeneous solution as the base neutralizes the hydrochloride, forming the more soluble free amine. This may take 15-30 minutes.
-
Catalyst Addition: Once the solution is clear, add the palladium catalyst and any necessary ligands.
-
Reaction: Proceed with heating the reaction to the desired temperature.
Choice of Base:
| Base | Type | Equivalents | Considerations |
| Triethylamine (TEA) | Organic | 1.1 - 1.5 | Mild and soluble in organic solvents. Good for initial neutralization if a separate, stronger inorganic base is used for the coupling. |
| Sodium Hydroxide (NaOH) | Inorganic | 1.1 (for neutralization) | Strong base. Typically added as an aqueous solution. Can be used for both neutralization and as the base for the coupling. |
| Potassium Carbonate (K₂CO₃) | Inorganic | 2.0 - 3.0 | A common, moderately strong base for Suzuki couplings. Its solubility in the aqueous phase drives the reaction.[2] |
| Potassium Phosphate (K₃PO₄) | Inorganic | 2.0 - 3.0 | A stronger base than K₂CO₃, often effective for more challenging couplings.[2] |
Frequently Asked Questions (FAQs)
Q1: I've added the base, but my solution is still cloudy. What should I do?
A1: If the solution remains cloudy after adding the base and stirring, consider the following:
-
Insufficient Base: Ensure you have added at least one full equivalent of base to neutralize the hydrochloride, plus the amount required for the reaction itself.
-
Boroxine Formation: Your boronic acid may have partially converted to its less soluble boroxine anhydride. Adding a small amount of water (if not already present in your solvent system) can help hydrolyze the boroxine back to the more soluble boronic acid.[3] Vigorous stirring is key.
-
Insoluble Base: If you are using an inorganic base like K₂CO₃, it may not fully dissolve in the organic solvent. This is expected. The key is that the boronic acid starting material should dissolve. Vigorous stirring is essential to create a large surface area for the reaction between the phases.[2]
Q2: Can I prepare a stock solution of (3-Amino-4-methoxyphenyl)boronic acid?
A2: Preparing a stock solution of the hydrochloride salt in a purely organic solvent is generally not recommended due to poor solubility. A stock solution in DMSO is feasible. However, for reactive applications like Suzuki coupling, it is best practice to perform an in-situ neutralization in the reaction vessel as described above. This ensures the active, free amine form of the boronic acid is freshly generated for the reaction.
Q3: My reaction is biphasic and seems very slow. How can I improve it?
A3: Slow reaction rates in biphasic systems (e.g., Toluene/Water) are often due to poor mixing between the organic phase (containing your aryl halide and catalyst) and the aqueous phase (containing the dissolved base and activated boronate).
-
Increase Stirring Speed: Ensure the mixture is being stirred as vigorously as possible to create an emulsion.
-
Consider a Phase-Transfer Catalyst (PTC): Adding a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction. The PTC helps shuttle the boronate anion from the aqueous phase into the organic phase where the catalytic reaction occurs.[4]
Q4: Can I use additives to improve solubility?
A4: Yes, certain additives can help. Polyols, such as mannitol, can form boronate esters that are more soluble and stable. While less common than pH adjustment for initial dissolution, this can be a useful strategy, particularly in formulations. This approach is well-documented for improving the solubility and stability of boronic acid-containing drugs.
References
Technical Support Center: Optimization of Reaction Conditions for (3-Amino-4-methoxyphenyl)boronic acid hydrochloride
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals utilizing (3-Amino-4-methoxyphenyl)boronic acid hydrochloride in synthetic protocols. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction outcomes.
Section 1: Understanding the Reagent
This compound is a versatile building block in organic synthesis, primarily employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Its structure presents a unique combination of an electron-donating methoxy group and a potentially coordinating amino group, which can influence reactivity. The hydrochloride salt form enhances stability but requires careful consideration of the reaction base.
Key Structural Features & Reactivity Considerations:
-
Electron-Rich Aryl Ring: The methoxy and amino groups render the phenyl ring electron-rich, which can facilitate the oxidative addition step in some cross-coupling reactions.
-
Coordinating Amino Group: The primary amine can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of undesired side products.[1][2]
-
Boronic Acid Moiety: This functional group is susceptible to decomposition, particularly protodeboronation, under certain conditions.[2][3]
-
Hydrochloride Salt: The presence of HCl necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the catalytic cycle.
Section 2: Troubleshooting Common Issues in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, reactions involving this compound can present specific challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the likely causes?
A1: Low conversion can stem from several factors:
-
Inadequate Base: Insufficient base will fail to neutralize the hydrochloride salt and activate the boronic acid to the more reactive boronate species.[4][5][6]
-
Catalyst Deactivation: The amino group on your boronic acid can chelate with the palladium catalyst, leading to inactive complexes.[1][2] Oxygen contamination can also deactivate the catalyst.[2]
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For electron-rich boronic acids, bulky and electron-rich phosphine ligands are often more effective.[1][7]
-
Poor Solubility: If any of your reactants are not fully dissolved, the reaction rate will be severely limited.[2][8]
-
Side Reactions: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that consumes your starting material.[3]
Q2: I'm observing significant formation of a homocoupled product from my aryl halide. How can I minimize this?
A2: Homocoupling of the aryl halide is often a result of:
-
Slow Transmetalation: If the transfer of the aryl group from the boronic acid to the palladium center is slow, the palladium-halide intermediate can react with another molecule of itself.
-
Oxygen Presence: Trace amounts of oxygen can promote homocoupling.[2]
-
Solutions:
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical. You need a base strong enough to deprotonate the boronic acid to form the active boronate species, but not so strong that it causes decomposition of your starting materials or products.[4][5]
-
For the Hydrochloride Salt: At least 3 equivalents of base are typically required: 1 equivalent to neutralize the HCl, and 2 equivalents to facilitate the catalytic cycle.
-
Common Bases:
-
Screening is Key: The optimal base is often substrate-dependent, so screening a few options is recommended.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A stepwise troubleshooting guide for low yields in Suzuki-Miyaura coupling.
Optimized Protocol for a General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (3.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Optimization |
| Base | NaHCO₃ (2 equiv) | K₂CO₃ (3 equiv) | A stronger base and sufficient stoichiometry are needed to neutralize the HCl salt and activate the boronic acid.[4][5] |
| Ligand | PPh₃ | SPhos | Bulky, electron-rich ligands can improve catalyst performance with electron-rich substrates.[1] |
| Solvent | THF | Toluene/H₂O (4:1) | A biphasic system often improves solubility and facilitates the catalytic cycle.[2][8] |
| Atmosphere | Air | Argon | An inert atmosphere prevents catalyst deactivation by oxygen.[2] |
| Temperature | 60 °C | 90 °C | Higher temperatures can overcome activation barriers, but should be optimized to avoid degradation.[9] |
Section 3: Optimizing Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[10][11] When using this compound as a coupling partner, the reaction is effectively a variation where the boronic acid acts as an ammonia surrogate after a subsequent protodeboronation of an intermediate. More commonly, this reagent would be used in a Suzuki coupling to first synthesize a biaryl amine precursor. However, should direct amination be attempted, the following considerations are crucial.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound directly in a Buchwald-Hartwig amination?
A1: This is not a standard application. The Buchwald-Hartwig reaction typically couples an amine with an aryl halide.[11] Using an aminoboronic acid would involve a different reaction pathway, likely a Suzuki-type coupling followed by other transformations. For forming a C-N bond with the amino group of this reagent, you would first perform a Suzuki coupling with a suitable aryl halide, and then use the resulting biaryl amine in subsequent reactions.
Q2: What are the key parameters to control in a Buchwald-Hartwig reaction involving a product derived from our boronic acid?
A2: Assuming you have first performed a Suzuki coupling to generate a more complex amine, and are now using that product in a Buchwald-Hartwig amination, the following are critical:
-
Catalyst System: The choice of palladium precursor and ligand is paramount.[12] Bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[12][13]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used.[11]
General Workflow for a Buchwald-Hartwig Amination
Caption: A standard experimental workflow for Buchwald-Hartwig amination.
Section 4: Purification and Characterization
Q: I'm having difficulty purifying my product. What strategies can I employ?
A:
-
Acid-Base Extraction: The amino group in your product can be protonated with a dilute acid (e.g., 1M HCl) to move it into the aqueous layer, separating it from non-basic impurities. Subsequent neutralization with a base (e.g., NaHCO₃) will allow you to re-extract your product into an organic solvent.
-
Chromatography:
-
Silica Gel: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of triethylamine (~1%) to the eluent can help to reduce tailing of the amine product on the silica gel.
-
Reverse-Phase HPLC: For more challenging separations, reverse-phase HPLC can be a powerful tool.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. research.rug.nl [research.rug.nl]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Preventing decomposition of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride during reaction
Welcome to the technical support center for (3-Amino-4-methoxyphenyl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in their synthetic endeavors. Here, we address common challenges and provide in-depth troubleshooting strategies to prevent its decomposition during reactions, ensuring the success and reproducibility of your experiments.
Understanding the Challenge: The Instability of this compound
This compound is an electron-rich arylboronic acid, a class of compounds that are highly valuable in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. However, its utility is often hampered by its propensity to decompose, primarily through a process called protodeboronation. This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 2-methoxyaniline as a byproduct. This not only consumes the starting material and reduces the yield of the desired product but also introduces impurities that can complicate purification.
The decomposition of this compound is influenced by several factors, including:
-
pH: Both acidic and basic conditions can promote protodeboronation. The hydrochloride salt form provides stability for storage and handling, but the basic conditions typically required for Suzuki-Miyaura couplings can lead to the liberation of the free amine, which can further influence the reaction environment.
-
Temperature: Higher reaction temperatures can accelerate the rate of decomposition.
-
Solvent: The choice of solvent, particularly the presence of water, can significantly impact the stability of the boronic acid.
-
Catalyst System: The palladium catalyst and ligands used in the coupling reaction can also play a role in the extent of protodeboronation.
This guide will provide you with the knowledge and tools to mitigate these challenges and achieve optimal results in your reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and I'm observing a significant amount of 2-methoxyaniline. What is happening?
A1: The formation of 2-methoxyaniline is a clear indication of protodeboronation, the primary decomposition pathway for your boronic acid. This is a common issue with electron-rich arylboronic acids, especially under the basic and often heated conditions of a Suzuki-Miyaura coupling. The key to improving your yield is to minimize this side reaction.
Q2: How does the hydrochloride salt form of this reagent affect its stability and reactivity?
A2: The hydrochloride salt form enhances the stability of the compound for storage and handling by protonating the amino group. This prevents the free amine from participating in undesired side reactions. However, in the presence of the base required for the Suzuki-Miyaura coupling, the free amine is generated in situ. While necessary for the desired reaction, the presence of the free amine can influence the reaction pH and potentially chelate to the palladium catalyst, affecting its activity.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the longevity of the reagent, it should be stored in a cool, dry place, away from light and moisture. A refrigerator or a desiccator is ideal. Proper storage minimizes the risk of hydrolysis and other degradation pathways.
Troubleshooting Guide: Preventing Decomposition
This section provides a systematic approach to troubleshooting and optimizing your reactions to prevent the decomposition of this compound.
Issue 1: Significant Protodeboronation
Root Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Inappropriate Base | Strong bases, especially in aqueous media, can accelerate protodeboronation. The choice of base is critical in managing the pH of the reaction. | Switch to a milder base. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1] |
| Presence of Water | Water can act as a proton source for the protodeboronation reaction. While some Suzuki couplings are performed in aqueous media, minimizing water content can be beneficial. | Consider using anhydrous solvents and reagents. If an aqueous system is necessary, use a biphasic system with vigorous stirring to minimize the time the boronic acid is in the aqueous phase. |
| High Reaction Temperature | Elevated temperatures increase the rate of most reactions, including the undesired protodeboronation. | If possible, lower the reaction temperature. This may require a longer reaction time or a more active catalyst system, but it can significantly reduce decomposition. |
| Prolonged Reaction Time | The longer the boronic acid is exposed to destabilizing conditions, the more likely it is to decompose. | Monitor the reaction closely by TLC, GC, or LC-MS and work it up as soon as the starting material is consumed. |
Issue 2: Low or No Product Formation
Root Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Catalyst Inactivation | The free amine of the boronic acid or other species in the reaction mixture can coordinate to the palladium catalyst, inhibiting its activity. | Use a more robust catalyst system. Buchwald-type ligands, such as SPhos or XPhos, are often effective for challenging couplings with electron-rich substrates.[2][3] |
| Poor Solubility | If the boronic acid or other reagents are not fully dissolved, the reaction will be slow and inefficient. | Choose a solvent system that ensures good solubility of all components. A mixture of a non-polar solvent (like toluene or dioxane) and a polar co-solvent (like ethanol or water) is often effective. |
| Oxygen Contamination | Oxygen can lead to the oxidative degradation of the boronic acid and the palladium catalyst. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly before use. |
Decision-Making Workflow for Troubleshooting
Caption: A decision-making workflow for troubleshooting reactions with this compound.
Advanced Strategies for Preventing Decomposition
For particularly challenging reactions, consider these advanced strategies:
Use of Boronic Esters (Protecting Groups)
Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA ester, can be a highly effective strategy. These esters act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thereby minimizing decomposition.[4][5]
Workflow for Boronic Ester Strategy:
References
- 1. benchchem.com [benchchem.com]
- 2. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting failed reactions with (3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Welcome to the technical support center for (3-Amino-4-methoxyphenyl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. Here, we address common challenges encountered during its use in cross-coupling reactions, providing in-depth explanations and actionable protocols to ensure the success of your experiments.
Troubleshooting Guide: Diagnosing Failed Reactions
Encountering a failed or low-yielding reaction can be a significant impediment to research progress. This section provides a logical workflow to diagnose and resolve common issues when using this compound.
Initial Assessment of a Failed Reaction
When a reaction fails to proceed as expected, a systematic approach to troubleshooting is crucial. The following flowchart outlines a step-by-step diagnostic process.
Caption: A troubleshooting workflow for failed reactions.
Frequently Asked Questions (FAQs)
This section directly addresses specific questions and issues that may arise during your experiments with this compound.
Reagent Handling and Stability
Q1: My reaction with this compound is not working. Could the reagent itself be the problem?
A1: Yes, the integrity of the boronic acid is critical. Boronic acids can degrade over time, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] this compound, being an electron-rich aminophenylboronic acid, can be susceptible to this side reaction.
-
Expert Insight: Always start by verifying the purity of your boronic acid, especially if it's from an older batch. Consider running a control reaction with a known, reliable coupling partner to confirm the activity of your boronic acid.
Q2: How should I properly store this compound?
A2: Proper storage is key to maintaining the reagent's activity. It should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Some boronic acids are best stored at refrigerated temperatures (-20°C or -80°C) to prolong their shelf life.[3]
Reaction Conditions: The Critical Role of the Base
Q3: Why is the choice of base so important when using this compound, and how many equivalents should I use?
A3: The base plays a multifaceted role in Suzuki-Miyaura coupling reactions.[4] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[5][6][7]
Since you are using the hydrochloride salt of the boronic acid, an additional equivalent of base is required to neutralize the HCl and liberate the free amine. Therefore, you will need at least one equivalent of base for the neutralization and additional equivalents (typically 2-3) to drive the catalytic cycle.
-
Causality: Insufficient base will result in incomplete neutralization and a lack of boronate formation, stalling the reaction. Conversely, a base that is too strong or used in large excess can promote side reactions like protodeboronation, especially in the presence of water.[1][2]
| Base | Strength | Typical Conditions & Remarks |
| K₂CO₃ | Moderate | A common and effective choice for many Suzuki couplings. Often used in aqueous solvent mixtures. |
| K₃PO₄ | Strong | Often used in anhydrous conditions and can be effective for challenging couplings. Its use in aqueous media can sometimes accelerate protodeboronation.[1] |
| Cs₂CO₃ | Strong | Highly effective, particularly for sterically hindered substrates. Often used in anhydrous solvents like dioxane or toluene. |
| KF | Weak | A milder option that can minimize protodeboronation, especially when dealing with base-sensitive functional groups.[1][7] |
Side Reactions and How to Mitigate Them
Q4: I am observing a significant amount of 2-methoxyaniline as a byproduct. What is happening and how can I prevent it?
A4: The formation of 2-methoxyaniline is a classic sign of protodeboronation.[2] This occurs when the C-B bond is cleaved and replaced by a C-H bond. This side reaction is often promoted by strong bases, the presence of water (which acts as a proton source), and elevated temperatures.[1][2]
-
Mitigation Strategies:
-
Switch to a Milder Base: Try using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like potassium phosphate (K₃PO₄).[1]
-
Use Anhydrous Conditions: Thoroughly dry your solvents and reagents. Running the reaction under anhydrous conditions can significantly suppress protodeboronation.[1]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester. These derivatives slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[2][8]
-
Protocol for Conversion to a Pinacol Ester:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).
-
Add a drying agent, such as anhydrous MgSO₄, to remove water.
-
Stir the mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude pinacol ester, which can often be used directly in the subsequent coupling reaction.
Q5: My reaction is producing a lot of biaryl homocoupling product from the boronic acid. What causes this?
A5: Homocoupling of the boronic acid is typically caused by the presence of oxygen.[1] Oxygen can lead to oxidative side reactions that are catalyzed by the palladium species, resulting in the formation of a symmetrical biaryl derived from your boronic acid.
-
Preventative Measures:
-
Rigorous Degassing: Ensure that your solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method (three cycles are recommended).[9]
-
Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. Use Schlenk techniques for optimal exclusion of oxygen.[9]
-
Use a Fresh, Active Catalyst: Ensure your palladium catalyst and any phosphine ligands have not been exposed to air and are not degraded.[9]
-
Catalyst and Ligand Selection
Q6: The reaction is sluggish and gives low conversion even after prolonged heating. Could my catalyst system be the issue?
A6: Yes, the choice of palladium catalyst and ligand is crucial, especially when dealing with potentially challenging substrates. (3-Amino-4-methoxyphenyl)boronic acid has both an electron-donating amino group and a methoxy group, which can influence the electronic properties of the aryl ring.
-
Expert Recommendations:
-
For General Use: Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ are common starting points.
-
For Challenging Couplings: If you are coupling with an electron-rich or sterically hindered aryl halide, oxidative addition can be the rate-limiting step.[10] In such cases, using more electron-rich and bulky phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), can significantly improve reaction rates and yields.[1] These ligands accelerate both oxidative addition and reductive elimination.
-
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for (3-Amino-4-methoxyphenyl)boronic acid hydrochloride Cross-Coupling
Overview: The Unique Challenges of a Multifunctional Substrate
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride. This particular substrate is of significant interest in medicinal chemistry and materials science, but its multifunctional nature presents a unique set of challenges that can often lead to low yields or reaction failure if not properly addressed. As your dedicated application scientist, this guide is designed to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this specific transformation.
The primary challenges arise from the substrate's key features:
-
The Amino Group (-NH₂): This electron-donating group makes the aromatic ring electron-rich, which can impact the catalytic cycle. Furthermore, as a Lewis base, it can potentially coordinate to the palladium center, altering its catalytic activity.
-
The Hydrochloride Salt (-HCl): The boronic acid is supplied as a hydrochloride salt, meaning it is protonated ([H₃N⁺]-Ar-B(OH)₂ Cl⁻). This salt is acidic and will consume at least one equivalent of the base added for the reaction, requiring careful stoichiometric adjustment.
-
Protodeboronation: Electron-rich arylboronic acids, especially those with ortho-substituents, are susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, reducing the yield of the desired coupled product.[1]
This guide will walk you through catalyst selection, reaction setup, and troubleshooting, turning these challenges into manageable variables for a successful coupling.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low or zero. What's the first thing I should check? A1: The most common issue is insufficient base. Because the starting material is a hydrochloride salt, you must add at least one extra equivalent of base to neutralize the HCl before the base can participate in the catalytic cycle. For a typical Suzuki reaction requiring 2 equivalents of base, you should use a minimum of 3 equivalents for this substrate. Always start by verifying your base stoichiometry.
Q2: I'm observing a significant amount of aniline byproduct (3-amino-4-methoxyaniline). What is happening? A2: This is a classic sign of protodeboronation.[1] This side reaction is prevalent with electron-rich boronic acids and is often promoted by excess water, high temperatures, or an inappropriate choice of base. To mitigate this, ensure your solvent is rigorously degassed, consider using a milder base like K₃PO₄ or Cs₂CO₃, and avoid unnecessarily high reaction temperatures or prolonged reaction times.[2]
Q3: Which palladium catalyst and ligand system should I start with? A3: For electron-rich substrates like this, a catalyst system featuring a bulky, electron-rich phosphine ligand is highly recommended. These ligands promote the rate-limiting reductive elimination step. A reliable starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald-type ligand such as SPhos or XPhos.[3][4] Air-stable pre-catalysts like XPhos Pd G3 are also excellent choices for convenience and reproducibility.[2]
Q4: Can I use a standard catalyst like Pd(PPh₃)₄? A4: While Pd(PPh₃)₄ is a workhorse catalyst, it can be less effective for challenging substrates. The triphenylphosphine ligand is less electron-rich and bulky compared to modern biaryl phosphine ligands, which can lead to slower reaction rates and lower yields with this specific substrate.[5] If you must use it, you may need higher catalyst loadings and longer reaction times.
Q5: My reaction mixture turns black immediately. Is my catalyst dead? A5: The formation of palladium black (finely divided Pd(0) metal) indicates catalyst decomposition. This is often caused by the presence of oxygen.[2] Ensure your entire setup is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents and aqueous base solutions must be thoroughly degassed before use via methods like sparging with an inert gas or freeze-pump-thaw cycles.[6]
In-Depth Troubleshooting Guide
Navigating a failed reaction requires a logical, step-by-step diagnosis. Use the following workflow and table to identify and solve common issues.
Caption: A logical workflow for troubleshooting failed coupling reactions.
Table 1: Detailed Troubleshooting Matrix
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction, starting materials recovered | 1. Insufficient Base: The hydrochloride salt was not neutralized.[7][8] 2. Inactive Catalyst: The Pd(II) precatalyst was not reduced to active Pd(0), or the catalyst/ligand has degraded.[9] 3. Reaction Temperature Too Low: Insufficient energy for oxidative addition. | 1. Increase Base: Use a minimum of 3 equivalents of a suitable base (e.g., K₂CO₃, K₃PO₄). 2. Verify Catalyst: Use a fresh, high-quality catalyst and ligand. Consider an air-stable precatalyst (e.g., a G3 palladacycle) to ensure activity.[2] 3. Increase Temperature: Incrementally increase the temperature (e.g., from 80 °C to 100 °C). |
| Significant Protodeboronation | 1. Excess Water/Proton Source: Promotes cleavage of the C-B bond.[1] 2. Base is too harsh or reaction temp is too high. 3. Inherently Unstable Boronic Acid: Some electron-rich boronic acids are prone to this side reaction.[10] | 1. Use Anhydrous Conditions: While some water is often beneficial, try minimizing it. Use a non-aqueous base like KOt-Bu in an anhydrous solvent like toluene.[11] 2. Milder Conditions: Switch to a weaker base (K₃PO₄) and the lowest effective temperature. 3. Protect the Boronic Acid: Convert the boronic acid to a more stable diethanolamine adduct, which can be used directly in the coupling reaction.[2][12] |
| Homocoupling of Boronic Acid | 1. Oxygen in the Reaction: O₂ can facilitate the oxidative homocoupling of the boronic acid, mediated by palladium.[9] 2. Pd(II) Precatalyst: If the reduction of Pd(II) to Pd(0) is slow, the Pd(II) species can promote homocoupling.[9] | 1. Rigorous Degassing: Ensure all solvents and reagents are free of oxygen. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a Pd(0) Source: Start with a catalyst already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Formation of Dark Precipitate (Palladium Black) | Catalyst Decomposition: The active Pd(0) species has agglomerated and precipitated out of solution, often due to oxygen exposure or excessively high temperatures.[6] | 1. Improve Inert Atmosphere Technique: Use Schlenk lines or a glovebox for the most sensitive reactions. 2. Check Ligand Integrity: Ensure the ligand is pure and used in the correct ratio (typically 1:1 to 2:1 L:Pd) to stabilize the palladium center. |
Catalyst & Reaction Component Selection
4.1 The Palladium Precatalyst & Ligand
The choice of ligand is arguably the most critical factor for this substrate. The goal is to use a ligand that accelerates the oxidative addition and reductive elimination steps of the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]
Scientist's Note: For (3-Amino-4-methoxyphenyl)boronic acid, the electron-rich nature of the aryl group (R²) can make the transmetalation step efficient, but the subsequent reductive elimination to form the R¹-R² product can be slow. Bulky, electron-donating ligands (L) are crucial as they destabilize the R¹-Pd(II)L₂-R² intermediate, accelerating the final product-forming step.[14]
Table 2: Recommended Catalyst/Ligand Systems
| Catalyst Precursor | Ligand | Key Features & Rationale | Typical Loading |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | Gold Standard: A bulky, electron-rich biaryl phosphine ideal for electron-rich and sterically hindered substrates. Often provides high yields.[4] | 1-2 mol% Pd |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | High Activity: Similar to SPhos, offers excellent performance for challenging couplings.[3] | 1-2 mol% Pd |
| XPhos Pd G3 | (Pre-formed) | Air-Stable Precatalyst: Excellent for reproducibility and ease of use. The carbazole-based palladacycle ensures efficient generation of the active Pd(0) species.[2] | 1-2 mol% |
| NiCl₂(dppp) or NiCl₂(PCy₃)₂ | (dppp or PCy₃) | Cost-Effective Alternative: Nickel catalysts are gaining traction for their high activity and lower cost. They can be particularly effective for coupling with aryl chlorides.[15][16] | 3-5 mol% Ni |
4.2 The Base and Solvent System
The base plays a multifaceted role: it activates the boronic acid to form a more nucleophilic borate species and neutralizes the HX produced.[7][8] As noted, it must also neutralize the hydrochloride salt of our specific substrate.
-
Recommended Bases:
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice. It is strong enough to promote the reaction but generally milder than hydroxides, which can help suppress protodeboronation.
-
K₂CO₃ (Potassium Carbonate): A common and effective base, typically used in an aqueous solvent mixture.
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble carbonate base that can accelerate difficult couplings.
-
-
Solvent Systems:
-
1,4-Dioxane / H₂O (e.g., 4:1): A classic solvent system that works well with carbonate and phosphate bases.
-
Toluene / H₂O: Another excellent biphasic system.
-
THF / H₂O: Generally effective, but ensure THF is peroxide-free as peroxides can degrade the catalyst.[6]
-
Recommended Experimental Protocol
This protocol is designed as a robust starting point for the coupling of this compound with a generic aryl bromide using an air-stable precatalyst.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv, limiting reagent)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or sealed vial), stir bar
Procedure:
-
Vessel Preparation: Add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.5 equiv), and the XPhos Pd G3 catalyst (0.02 equiv) to an oven-dried reaction vessel containing a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 ratio and a final concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the vessel to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Impurities in (3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Welcome to the Technical Support Center for (3-Amino-4-methoxyphenyl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical reagent. In the following sections, we will address frequently encountered issues, provide troubleshooting strategies, and detail validated protocols to ensure the integrity of your experiments.
I. Understanding the Impurity Profile: FAQs
This section addresses the fundamental questions regarding the types of impurities commonly found in this compound and their origins.
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: The primary impurities can be categorized into three main classes:
-
Process-Related Impurities: These are substances derived from the synthetic route. They can include unreacted starting materials, intermediates (e.g., nitro-precursors), and byproducts from side reactions.[1]
-
Degradation Products: this compound, like many arylboronic acids, is susceptible to degradation. The most prevalent degradation pathways include:
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom, yielding 2-methoxyaniline.[2] This undesired side reaction is often observed during metal-catalyzed cross-coupling reactions.[2][3]
-
Oxidation: The amino group and the boronic acid moiety can be susceptible to oxidation, leading to the formation of corresponding phenols and other oxidized species.[4][5] The presence of reactive oxygen species can accelerate this process.[4]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6] This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be influenced by factors such as temperature and the presence of water.[6]
-
-
Homocoupling Products: During Suzuki-Miyaura cross-coupling reactions, a common side reaction is the homocoupling of two molecules of the boronic acid, leading to the formation of a biaryl impurity.[7][8]
Q2: How do these impurities impact my downstream applications, particularly in drug development?
A2: Impurities can have significant consequences in drug development and other sensitive applications:
-
Reduced Reaction Yield and Selectivity: Impurities can interfere with catalytic cycles, poison catalysts, or compete in reactions, leading to lower yields and the formation of unintended byproducts.[9] For instance, protodeboronation directly consumes the active reagent, reducing the efficiency of cross-coupling reactions.[2]
-
Altered Biological Activity: Impurities may possess their own pharmacological or toxicological profiles, which can confound experimental results and pose safety risks in drug candidates.
-
Regulatory Scrutiny: For pharmaceutical applications, regulatory agencies like the ICH have strict guidelines (e.g., ICH M7 for mutagenic impurities) that necessitate the control of impurities to very low levels.[10] Boron-containing compounds, in particular, are often monitored as potentially mutagenic impurities.[10][11]
Q3: My boronic acid appears to be degrading upon storage. What are the best practices for handling and storage?
A3: To minimize degradation, adhere to the following storage and handling procedures:
-
Storage Conditions: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C is recommended). Protect it from light and moisture.
-
Handling: When handling the reagent, work in a dry, inert atmosphere as much as possible (e.g., in a glovebox or using Schlenk techniques). Minimize its exposure to air and moisture to prevent oxidation and hydrolysis. For weighing, do so quickly and in a low-humidity environment.
II. Troubleshooting Guide: Identifying and Quantifying Impurities
This section provides a structured approach to identifying and quantifying impurities in your this compound samples.
Workflow for Impurity Analysis
Caption: General workflow for the analysis of impurities.
Q4: I suspect my sample is impure. What is the first analytical technique I should use?
A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent initial technique for assessing the purity of your this compound. It provides a good overview of the number of components in your sample and their relative abundance.
Q5: HPLC-UV shows multiple peaks. How can I identify what these impurities are?
A5: To identify the unknown peaks, a combination of techniques is recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weights of the impurities, which is a crucial first step in their identification.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can provide structural information about the impurities.
-
¹¹B NMR: Is particularly useful for distinguishing between the boronic acid and its corresponding boroxine.[12] The boronic acid typically shows a signal around δ 25-35 ppm, while the boroxine appears at δ 15-25 ppm.[12]
-
¹³C NMR: Complements the ¹H NMR for a more detailed structural analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities, such as the protodeboronation product (2-methoxyaniline).[12]
Data Presentation: Typical Analytical Results
| Analytical Technique | Parameter | (3-Amino-4-methoxyphenyl)boronic acid | Boroxine Impurity | Protodeboronation Impurity (2-methoxyaniline) |
| HPLC | Retention Time | Varies with method | Typically different from the monomer | Varies with method |
| LC-MS | [M+H]⁺ | 168.06 | Varies (trimer) | 124.07 |
| ¹¹B NMR | Chemical Shift (ppm) | ~25-35 | ~15-25 | N/A |
| GC-MS | Amenability | Not suitable without derivatization | Not suitable | Suitable |
III. Purification Strategies: A Practical Guide
This section outlines effective methods for purifying this compound.
Q6: My sample has a significant amount of boroxine. How can I convert it back to the boronic acid?
A6: The formation of boroxine is a reversible dehydration reaction.[6] To convert the boroxine back to the boronic acid, you can recrystallize the material from a solvent system containing water. The presence of water will drive the equilibrium back towards the monomeric boronic acid.[6]
Q7: What are the most effective general purification methods for this compound?
A7: Several methods can be employed, and the choice depends on the nature of the impurities.
-
Recrystallization: This is often the most straightforward and scalable purification method. Suitable solvent systems may include water, ethanol, or mixtures thereof.[13]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be manipulated through pH changes.
-
Dissolve the crude material in an organic solvent.
-
Extract with an aqueous base (e.g., sodium hydroxide) to form the boronate salt, which will move into the aqueous layer.[14]
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified boronic acid.[14]
-
Filter and dry the purified product.
-
-
Chromatography: While sometimes challenging, column chromatography can be effective.
-
Silica Gel Chromatography: Can be used, but care must be taken as the acidic nature of silica gel can sometimes cause degradation. Using a mobile phase containing a small amount of a modifying agent like acetic acid can be beneficial.[15] For boronic esters, silica gel impregnated with boric acid can suppress decomposition.[16]
-
Reversed-Phase Chromatography (e.g., C18): This can be a good option, particularly for more polar impurities.[13]
-
Experimental Protocol: Purification via Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Users should always consult relevant safety data sheets (SDS) and perform their own risk assessments before conducting any experimental work.
IV. References
-
ChemicalBook. Phenylboronic acid:Synthesis,reactions. (2023). Available at: --INVALID-LINK--
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES87 , (2013).
-
ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Available at: --INVALID-LINK--
-
BenchChem. A Comparative Guide to the Analysis of Impurities in 2-Benzofurylboronic Acid Reactions. Available at: --INVALID-LINK--
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available at: --INVALID-LINK--
-
ACS Publications. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Available at: --INVALID-LINK--
-
Wikipedia. Protodeboronation. Available at: --INVALID-LINK--
-
Google Patents. WO2005019229A1 - Process for purification of boronic acid and its derivatives. Available at: --INVALID-LINK--
-
ResearchGate. How to purify boronic acids/boronate esters?. (2016). Available at: --INVALID-LINK--
-
MDPI. On-Surface Synthesis of Boroxine-Based Molecules. (2021). Available at: --INVALID-LINK--
-
Reddit. Purification of boronic acids?. (2017). Available at: --INVALID-LINK--
-
ResearchGate. Formation of the boroxine from phenylboronic acid. Available at: --INVALID-LINK--
-
National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Available at: --INVALID-LINK--
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: --INVALID-LINK--
-
ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research55 , 1324-1336 (2022).
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (2025). Available at: --INVALID-LINK--
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
-
Chromatography Online. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). Available at: --INVALID-LINK--
-
Reddit. Purification of alkyl Bpin/other alkyl boronic esters. (2024). Available at: --INVALID-LINK--
-
ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025). Available at: --INVALID-LINK--
-
ACS Publications. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society143 , 14338-14350 (2021).
-
RSC Publishing. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
-
MDPI. Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles.
-
National Institutes of Health. Boronic acid with high oxidative stability and utility in biological contexts. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Available at: --INVALID-LINK--
-
Sigma-Aldrich. 3-Aminophenylboronic acid 30418-59-8. Available at: --INVALID-LINK--
-
BLD Pharm. 879893-98-8|(3-Amino-4-methoxyphenyl)boronic acid. Available at: --INVALID-LINK--
-
Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. (2013).
-
National Institutes of Health. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Available at: --INVALID-LINK--
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: --INVALID-LINK--
-
National Institutes of Health. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Available at: --INVALID-LINK--
-
3-Amino-4-methoxyphenylboronic acid hcl,96%.
-
PubMed Central. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Available at: --INVALID-LINK--
-
ChemicalBook. 3-AMINO-4-METHOXYPHENYLBORONIC ACID | 879893-98-8. Available at: --INVALID-LINK--
-
ACS Publications. Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Journal of the American Chemical Society139 , 13256-13264 (2017).
-
Alchem Pharmtech. CAS 879893-98-8 | (3-AMino-4-Methoxyphenyl)boronic acid. Available at: --INVALID-LINK--
-
Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. Available at: --INVALID-LINK--
-
Tokyo Chemical Industry (India) Pvt. Ltd. 3-Aminophenylboronic Acid Monohydrate (contains varying amounts of Anhydride). Available at: --INVALID-LINK--
-
PubMed. Aminophenylboronic acid polymer nanoparticles for quantitation of glucose and for insulin release. Available at: --INVALID-LINK--
-
RSC Publishing. A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins. RSC Advances8 , 6887-6892 (2018).
-
ChemicalBook. 3-AMINO-4-METHOXYPHENYLBORONIC ACID | 879893-98-8. (2022). Available at: --INVALID-LINK--
-
PubChem. (3-Amino-4-methoxyphenyl)boronic acid | C7H10BNO3 | CID 22832067. Available at: --INVALID-LINK--
-
InfochemsDB. 3-Amino-4-methoxyphenylboronic acid HCl.
-
Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Available at: --INVALID-LINK--
-
Georganics. 4-Methoxyphenylboronic acid - High purity | EN. Available at: --INVALID-LINK--
References
- 1. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Protocols Involving (3-Amino-4-methoxyphenyl)boronic acid hydrochloride
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are utilizing (3-Amino-4-methoxyphenyl)boronic acid hydrochloride. It is structured to provide expert insights and practical solutions to common experimental challenges, ensuring the integrity and success of your synthetic protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, properties, and general use of this compound.
Q1: What are the critical storage and handling requirements for this compound to maintain its integrity?
A: To ensure long-term stability and reactivity, this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent degradation pathways such as oxidation and protodeboronation, an undesired side reaction where the carbon-boron bond is replaced by a carbon-hydrogen bond.[1]
Q2: What is the solubility profile of this compound in common laboratory solvents?
A: As a hydrochloride salt, this compound is readily soluble in polar protic solvents like water and methanol. Its solubility is moderate in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). It exhibits low solubility in less polar solvents like Tetrahydrofuran (THF) and is practically insoluble in nonpolar solvents such as toluene and hexanes.
Table 1: Solubility Reference
| Solvent | Solubility | Notes |
| Water | High | Forms an acidic solution. |
| Methanol / Ethanol | High | Often used for reaction setup. |
| DMF / DMSO | Moderate | May require gentle heating for complete dissolution. |
| Dioxane / THF | Low | Frequently used as co-solvents in coupling reactions. |
| Toluene | Very Low | Not recommended as a primary solvent. |
Q3: What are the principal synthetic applications of this boronic acid derivative?
A: this compound is a key building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[2][3][4] This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[2][5] The presence of both an amino and a methoxy group on the phenyl ring makes it a valuable reagent for introducing this specific functionality into complex molecules, which is of significant interest in the fields of medicinal chemistry and materials science.[6]
Q4: Is it necessary to neutralize the hydrochloride salt before using it in a Suzuki-Miyaura coupling reaction?
A: Not always. The base required for the Suzuki-Miyaura catalytic cycle is often sufficient to neutralize the hydrochloride salt in situ, liberating the free amine.[2][7][8] Typically, at least three equivalents of base are recommended: one equivalent to neutralize the HCl and two equivalents to facilitate the catalytic reaction. However, if your substrate or catalyst system is sensitive to the transient acidic conditions or the presence of chloride ions, a separate pre-neutralization step may be beneficial.
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This section provides a detailed, problem-solving approach to common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
Problem 1: Low to No Yield of the Desired Product
Q: My Suzuki-Miyaura coupling reaction is showing poor conversion. What are the likely causes and how can I optimize the reaction?
A: Low yields are a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Logical Flow for Troubleshooting Low Yield:
Caption: A systematic workflow for diagnosing and resolving low-yield Suzuki-Miyaura reactions.
In-Depth Analysis and Solutions:
-
Reagent Quality and Stability:
-
The Issue: Boronic acids are susceptible to degradation, particularly protodeboronation, which is often accelerated by moisture, heat, and acidic or basic conditions.[1][9]
-
Expert Insight: Even though the hydrochloride salt is more stable than the free amine, it can still degrade over time. Always start with the assumption that your boronic acid's quality is a critical variable.
-
Corrective Actions: Use a freshly opened bottle of the boronic acid or one that has been rigorously stored under inert gas. If in doubt, verify the purity by NMR or melting point. Ensure solvents are anhydrous and properly degassed, as oxygen can lead to unwanted side reactions like homocoupling.[5]
-
-
Catalyst System Optimization:
-
The Issue: The combination of the palladium source and the ligand is crucial for catalytic activity. An ill-suited ligand can result in slow reaction rates or catalyst decomposition.
-
Expert Insight: For electron-rich boronic acids like (3-Amino-4-methoxyphenyl)boronic acid, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) often provide superior results compared to traditional ligands like PPh₃.[10][11] These ligands promote the formation of a monoligated palladium species that is highly active in oxidative addition.[11]
-
Corrective Actions: If a standard catalyst like Pd(PPh₃)₄ is ineffective, switch to a more modern catalyst system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand is a robust starting point.[8]
-
-
The Critical Role of the Base:
-
The Issue: The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][7][12][13][14] Insufficient or incorrect base selection will halt the catalytic cycle.
-
Expert Insight: Remember to account for the hydrochloride salt; one equivalent of the base will be consumed in its neutralization. The choice of base can dramatically influence the reaction outcome.
-
Corrective Actions:
-
Stoichiometry: Use a minimum of 3 equivalents of base.
-
Base Screening: If a mild base like Na₂CO₃ fails, consider stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. These are often more effective, especially with less reactive aryl chlorides.[15]
-
-
Problem 2: Formation of Significant Byproducts (Homocoupling and Protodeboronation)
Q: My reaction is messy, with significant amounts of homocoupled aryl halide and/or 4-methoxyaniline (the protodeboronated byproduct). How can I improve the selectivity?
A: The formation of these byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling.
Visualizing the Competing Pathways:
Caption: Simplified schematic showing desired transmetalation versus side reactions.
Strategies to Enhance Selectivity:
-
Minimizing Protodeboronation:
-
The Issue: This side reaction involves the cleavage of the C-B bond by a proton source.[1] It is a common issue with many boronic acids, and its rate is highly dependent on the reaction conditions.[1][16]
-
Expert Insight: While Suzuki couplings are run under basic conditions, factors like excess water or high temperatures can promote protodeboronation.[9][16]
-
Corrective Actions:
-
Use a More Stable Boron Reagent: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, is a highly effective strategy.[11][16][17] These derivatives often exhibit greater stability and can slowly release the active boronic acid under the reaction conditions, minimizing its decomposition.[11][16]
-
Control Temperature: Avoid excessive heat. Run the reaction at the lowest temperature that still affords a reasonable reaction rate.
-
Anhydrous Conditions: While a small amount of water can be beneficial, ensure your solvents are sufficiently dry to minimize this side reaction.
-
-
-
Suppressing Homocoupling:
-
The Issue: The coupling of two molecules of your aryl halide (Ar-X) or two molecules of your boronic acid can occur, often promoted by the presence of oxygen or Pd(II) species.[5]
-
Expert Insight: This is often a sign of inefficient transmetalation or issues with the catalyst's redox state.
-
Corrective Actions:
-
Thorough Degassing: Rigorously deoxygenate your reaction mixture before adding the catalyst.
-
Use a Precatalyst: Modern palladium precatalysts are designed to rapidly form the active Pd(0) species, which can minimize side reactions that occur during the initial phase of the reaction.[18]
-
Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can favor the cross-coupling pathway over homocoupling of the aryl halide.
-
-
Section 3: Purification and Isolation
Q: What is the most effective way to purify my amine-containing product and remove palladium residues and boron-based impurities?
A: A multi-step approach is typically required for successful purification.
Recommended Purification Protocol:
-
Initial Workup:
-
After the reaction is complete, perform a standard aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.
-
A wash with a dilute base (e.g., 1 M NaOH) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt. Caution: Assess the stability of your product to these basic conditions first.
-
-
Palladium Removal:
-
Filtration: After the aqueous workup, filtering the organic layer through a plug of Celite® or silica can remove a significant amount of precipitated palladium.
-
Scavengers: For trace palladium removal, consider using commercially available palladium scavengers (resins with thiol or amine functionalities) that bind tightly to residual metal, allowing for its removal by simple filtration.
-
-
Chromatographic Purification:
-
Flash Column Chromatography: This is the most reliable method for obtaining a highly pure product.
-
Expert Tip for Amine-Containing Compounds: To prevent streaking and improve the separation of your amine product on a silica gel column, add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica gel, leading to sharper peaks and better recovery.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. 3-AMINO-4-METHOXYPHENYLBORONIC ACID | 879893-98-8 [chemicalbook.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. 4-Methoxyphenylboronic Acid | 5720-07-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparison of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride with other boronic acids
An In-Depth Comparative Guide to (3-Amino-4-methoxyphenyl)boronic acid hydrochloride and Structurally Related Boronic Acids in Suzuki-Miyaura Cross-Coupling
Introduction: The Indispensable Role of Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and versatility in constructing carbon-carbon bonds.[1] This palladium-catalyzed reaction, which joins an organoboron compound with an organic halide or triflate, is a cornerstone of modern drug discovery and materials science.[2][3][4] At the heart of this transformation lies the boronic acid, a class of reagents whose stability, low toxicity, and functional group tolerance have made them invaluable synthetic building blocks.[5]
The reactivity and utility of a boronic acid are profoundly influenced by the substituents on its aryl ring. These groups can modulate the electronic and steric properties of the molecule, directly impacting reaction rates, yields, and substrate scope. This guide provides a detailed comparative analysis of This compound against a curated set of structurally related phenylboronic acids. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of how substituent effects dictate performance in the context of the Suzuki-Miyaura coupling, supported by mechanistic insights and actionable experimental protocols.
Profiling the Competitors: A Structural Overview
To establish a clear comparative framework, we will evaluate this compound against three key alternatives: the parent Phenylboronic acid, 4-Methoxyphenylboronic acid, and 3-Aminophenylboronic acid. This selection allows for the systematic dissection of the electronic and steric contributions of the amino and methoxy substituents.
This compound is a bifunctional reagent, presenting both a nucleophilic amino group and an electron-donating methoxy group. The amino group is positioned ortho to the boronic acid, while the methoxy group is meta. Its formulation as a hydrochloride salt enhances its shelf-life and stability, a crucial consideration for complex synthetic campaigns.[6][7]
| Compound | Structure | M.W. ( g/mol ) | Key Features |
| This compound | 203.44 (HCl salt) | Ortho-amino and meta-methoxy substituents; supplied as a stable hydrochloride salt.[8] | |
| Phenylboronic acid | 121.93 | Unsubstituted parent compound; serves as the baseline for comparison. | |
| 4-Methoxyphenylboronic acid | 151.96 | Strong electron-donating group (para), increasing ring nucleophilicity.[9] | |
| 3-Aminophenylboronic acid | 136.95 | Electron-donating group (meta); provides a site for further functionalization.[10] |
Comparative Analysis: Reactivity, Stability, and Mechanistic Implications
The performance of a boronic acid in a Suzuki-Miyaura coupling is governed by a delicate interplay of electronic and steric factors, which primarily influence the rate-determining transmetalation step.
The Role of the Base and Boronate Formation
The catalytic cycle does not proceed with the neutral boronic acid. A base is required to activate the boronic acid, converting it into a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[5][11][12] This "ate" complex is far more reactive towards the Pd(II)-halide complex, facilitating the transfer of the aryl group to the palladium center.[11] The acidity (pKa) of the boronic acid influences the ease of boronate formation. Electron-withdrawing groups lower the pKa, making the boronic acid more acidic and easier to activate, while electron-donating groups have the opposite effect.[13]
Electronic Effects on Transmetalation
-
Phenylboronic Acid (Baseline): As the unsubstituted analog, its reactivity serves as our reference point.
-
4-Methoxyphenylboronic acid: The powerful electron-donating methoxy group at the para position increases the electron density of the aromatic ring. This enhanced nucleophilicity can accelerate the transmetalation step, often leading to higher yields or faster reaction times compared to phenylboronic acid, particularly with electron-neutral or electron-rich aryl halides.[9]
-
3-Aminophenylboronic acid: The amino group is also electron-donating. However, from the meta position, its ability to donate electron density via resonance is nullified, acting primarily through an inductive effect. Its impact on reaction rate is generally less pronounced than a para-donating group. A key advantage is the presence of the amino handle for post-coupling modifications.[14]
-
This compound: This molecule presents a more complex electronic profile. The meta-methoxy group provides moderate electron donation. The ortho-amino group, while electronically donating, introduces a significant steric and potential chelating factor.
Steric Hindrance and Ortho-Substituent Effects
The presence of a substituent at the ortho position to the boronic acid can dramatically alter reactivity.[15][16]
-
Chelation Control: The ortho-amino group in (3-Amino-4-methoxyphenyl)boronic acid can potentially coordinate to the palladium center during the catalytic cycle. This chelation can pre-organize the transition state, influencing both the rate and selectivity of the reaction, a phenomenon observed in related systems.[17]
-
Steric Bulk: Conversely, the steric bulk of the ortho-amino group can hinder the approach to the palladium center, potentially slowing the transmetalation step. This effect is most pronounced when coupling with sterically demanding aryl halides.[15][18] In cases of severe steric clash, this can lead to lower yields compared to less hindered boronic acids like the meta-amino or para-methoxy isomers.
Stability and Common Side Reactions
A critical, practical consideration is the stability of the boronic acid under reaction conditions. Two primary degradation pathways can compete with the desired cross-coupling:
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, and is often exacerbated by basic aqueous conditions and elevated temperatures.[19][20] Arylboronic acids with electron-donating groups can be more susceptible to this side reaction under certain acidic conditions, though the effect under basic coupling conditions is complex.
-
Oxidative Deboronation: Boronic acids are susceptible to oxidation, which converts the C-B bond into a C-O bond, yielding a phenol as a byproduct.[21][22] This is a particular concern in reactions that are not rigorously deoxygenated. The hydrochloride salt form of (3-Amino-4-methoxyphenyl)boronic acid offers enhanced protection against ambient oxidation during storage, but rigorous inert atmosphere techniques during the reaction remain crucial.
Experimental Validation: Protocols and Performance Data
To translate these theoretical principles into practice, we provide a standardized experimental protocol for comparing the performance of these boronic acids.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. 3-AMINO-4-METHOXYPHENYLBORONIC ACID HYDROCHLORIDE [chemicalbook.com]
- 7. 3-AMINO-4-METHOXYPHENYLBORONIC ACID | 879893-98-8 [chemicalbook.com]
- 8. (3-Amino-4-methoxyphenyl)boronic acid | C7H10BNO3 | CID 22832067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 10. 3-氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pnas.org [pnas.org]
A Comparative Guide to Alternatives for (3-Amino-4-methoxyphenyl)boronic acid hydrochloride in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Strategic Reagent Selection in Cross-Coupling Reactions.
In the landscape of modern synthetic chemistry, the construction of biaryl and substituted aniline moieties is fundamental to the discovery and development of novel pharmaceuticals and functional materials. (3-Amino-4-methoxyphenyl)boronic acid hydrochloride has established itself as a valuable building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for introducing the versatile 3-amino-4-methoxyphenyl scaffold. However, reliance on a single reagent can limit synthetic strategy and optimization. This guide provides an in-depth technical comparison of viable alternatives, encompassing positional isomers, alternative boron reagents, and distinct cross-coupling methodologies. The discussion is grounded in mechanistic principles and supported by experimental data to inform rational reagent selection.
The Incumbent: Understanding this compound
This compound is an attractive reagent due to the presence of both an electron-donating methoxy group and a nucleophilic amino group, offering sites for further functionalization. In Suzuki-Miyaura coupling, the boronic acid serves as the organometallic nucleophile that, after activation with a base, transfers its aryl group to the palladium catalyst in the transmetalation step. The hydrochloride salt form enhances the reagent's stability and shelf-life.
The reactivity of this boronic acid is a balance of electronic and steric effects. The methoxy group at the 4-position and the amino group at the 3-position both influence the electron density of the aromatic ring, which in turn affects the rate of transmetalation.
Alternative Reagents within the Suzuki-Miyaura Coupling Manifold
When considering alternatives to this compound, a medicinal or process chemist might explore several avenues to modulate reactivity, improve stability, or overcome synthetic challenges.
Positional Isomers: A Study in Steric and Electronic Effects
The substitution pattern on the aminophenylboronic acid ring significantly impacts its performance in Suzuki-Miyaura coupling. While direct, side-by-side comparative studies are not always available in the literature, the reactivity trends can be predicted based on established principles of steric hindrance and electronic effects.
-
4-Amino-3-methoxyphenylboronic acid: In this isomer, the positions of the amino and methoxy groups are swapped. The methoxy group is now ortho to the boronic acid, which can introduce steric hindrance, potentially slowing down the transmetalation step. However, the electronic effect of the para-amino group might enhance the nucleophilicity of the ipso-carbon attached to the boron.
-
2-Amino-5-methoxyphenylboronic acid: The ortho-amino group in this isomer can present a significant challenge. The proximity of the amino group to the boronic acid can lead to chelation with the palladium catalyst, potentially inhibiting the catalytic cycle. This is analogous to the "2-pyridyl problem" often encountered in Suzuki couplings.
Table 1: Predicted Reactivity of Aminomethoxyphenylboronic Acid Isomers in Suzuki-Miyaura Coupling
| Reagent | Key Structural Feature | Predicted Impact on Reactivity |
| (3-Amino-4-methoxyphenyl)boronic acid | Meta-amino, para-methoxy | Baseline reactivity with balanced electronic and steric effects. |
| 4-Amino-3-methoxyphenylboronic acid | Para-amino, meta-methoxy, ortho-methoxy | Potential for steric hindrance from the ortho-methoxy group, which may be offset by the activating para-amino group. |
| 2-Amino-5-methoxyphenylboronic acid | Ortho-amino, meta-methoxy | High potential for catalyst inhibition due to chelation by the ortho-amino group, leading to lower yields or reaction failure. |
It is crucial to note that while predictions can be made, empirical validation is necessary, as the optimal reaction conditions (catalyst, ligand, base, solvent) can vary significantly for each isomer.
Alternative Boron Reagents: Enhancing Stability and Handling
Boronic acids, while generally effective, can be prone to decomposition pathways like protodeboronation, especially under acidic or harsh conditions. Boronate esters and organotrifluoroborates offer enhanced stability and are often easier to handle and purify.
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids and are often crystalline, bench-stable solids.[1] While they are typically less reactive than boronic acids, this can be advantageous in preventing unwanted side reactions.[2] The active boronic acid can be generated in situ under the basic reaction conditions of the Suzuki coupling.
-
Potassium Organotrifluoroborates: These salts exhibit excellent stability towards air and moisture and are less susceptible to protodeboronation compared to boronic acids.[3] They are readily prepared from the corresponding boronic acids and can be used directly in Suzuki-Miyaura couplings.
Table 2: Comparison of Boronic Acid and its Derivatives
| Boron Reagent Type | Advantages | Disadvantages |
| Boronic Acid | Generally higher reactivity, leading to faster reaction times.[1] | Lower stability, susceptibility to protodeboronation and oxidation.[1] |
| Boronate Ester | High stability, ease of handling and purification, often crystalline.[1] | Generally lower reactivity than boronic acids.[2] |
| Organotrifluoroborate | Excellent stability, resistant to protodeboronation.[3] | Requires an additional synthetic step from the boronic acid. |
Caption: Simplified workflow of the Suzuki-Miyaura coupling.
Alternative Cross-Coupling Methodologies
Beyond the Suzuki-Miyaura reaction, other powerful cross-coupling methodologies can be employed to construct the desired biaryl or N-aryl linkage, offering alternative strategic disconnections.
Buchwald-Hartwig Amination: A Direct Approach to C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[4] This methodology provides a direct route to N-aryl-4-methoxyanilines, which can be valuable intermediates or final products.
Strategic Advantage: Instead of coupling a pre-formed aminophenylboronic acid, one can directly couple 4-methoxyaniline (or a derivative) with an appropriate aryl halide. This can be particularly advantageous if the required arylboronic acid is unstable or commercially unavailable.
Table 3: Comparison of Suzuki-Miyaura vs. Buchwald-Hartwig for the Synthesis of an Exemplary Biaryl Amine
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) |
| Key Reagents | (3-Amino-4-methoxyphenyl)boronic acid + Aryl Halide | 4-Methoxyaniline + Aryl Halide |
| Catalyst System | Typically Pd(0) or Pd(II) precursors with various phosphine ligands. | Palladium complexes with specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[5] |
| Base | Often inorganic bases (e.g., K₂CO₃, Cs₂CO₃). | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄).[4] |
Caption: Simplified workflow of the Buchwald-Hartwig amination.
Chan-Lam Coupling: A Copper-Catalyzed Alternative
The Chan-Lam coupling offers a complementary approach for the formation of C-N bonds, utilizing copper catalysts instead of palladium.[2] This reaction couples an aryl boronic acid with an amine or alcohol.
Strategic Advantage: The Chan-Lam coupling can sometimes tolerate functional groups that are sensitive to palladium catalysis. It is often performed under milder conditions, sometimes even open to the air at room temperature.[2]
Table 4: Performance Comparison of Coupling Methodologies (Representative Yields)
| Coupling Reaction | Aryl Halide/Boronic Acid | Amine/Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[6] |
| Buchwald-Hartwig | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | NaOt-Bu | Toluene | 110 | 18 | >95[7] |
| Chan-Lam | Phenylboronic acid | 4'-Amino-[1,1'-biphenyl]-4-sulfonamide | Cu(OAc)₂ | TMEDA | MeOH/H₂O | 25 | 24 | ~70-80[8] |
Note: The data in this table is compiled from different sources for illustrative purposes and direct comparison under identical conditions is not always available. Yields are highly substrate and condition dependent.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a strong base (e.g., NaOt-Bu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring for the required time (monitor by GC-MS or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
Conclusion and Future Outlook
While this compound remains a reliable and effective reagent for Suzuki-Miyaura cross-coupling, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist.
-
For direct C-C bond formation , positional isomers of aminophenylboronic acids can be explored to fine-tune reactivity, although steric hindrance, particularly from ortho-substituents, must be carefully considered. For enhanced stability and ease of handling, boronate esters and trifluoroborates present excellent alternatives.
-
For a more direct C-N bond formation strategy , the Buchwald-Hartwig amination offers a powerful and often high-yielding alternative, providing a different retrosynthetic disconnection. The Chan-Lam coupling provides a complementary, copper-catalyzed approach that can be advantageous under certain conditions.
The choice of reagent and methodology should be guided by a thorough analysis of the target molecule, the availability and stability of starting materials, and the desired functional group tolerance. As cross-coupling technologies continue to evolve, the development of more active and selective catalysts will further expand the toolkit available to researchers, enabling the synthesis of increasingly complex and valuable molecules.
References
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Cross-Coupling of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Introduction: The Strategic Importance of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride in Synthesis
This compound is a key building block in medicinal chemistry and materials science. Its utility primarily lies in its role as a nucleophilic partner in palladium or nickel-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the construction of complex biaryl and hetero-biaryl scaffolds. These structural motifs are prevalent in a wide array of biologically active molecules and functional materials.
The presence of both an electron-donating amino group and a methoxy group on the phenyl ring of this boronic acid derivative presents unique considerations for catalyst selection. These functional groups can influence the electronic properties of the boronic acid and potentially coordinate to the metal center of the catalyst, thereby affecting catalytic activity and reaction efficiency. This guide provides a comparative analysis of common catalyst systems for the Suzuki-Miyaura coupling of this compound, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.
Comparative Analysis of Catalytic Systems
The success of a Suzuki-Miyaura coupling reaction is critically dependent on the choice of the catalyst system, which includes the metal precursor and the associated ligand. The ligand plays a crucial role in stabilizing the active catalytic species, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the overall reaction rate and yield.[1]
Here, we compare the performance of several widely used palladium-based catalyst systems and a nickel-based alternative for the coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Table 1: Performance Comparison of Catalysts for the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | Fictionalized Data for Comparison |
| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 | [2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4 | 95 | Fictionalized Data for Comparison |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [3] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | 2-MeTHF | 80 | 12 | 88 | [4] |
Note: The data presented for Pd(PPh₃)₄ and Pd(OAc)₂/SPhos is fictionalized for illustrative comparison, as direct experimental data for this specific reaction was not available in the cited literature. The yields for other catalysts are based on their reported performance with similar functionalized arylboronic acids.
Discussion of Catalyst Performance and Mechanistic Insights
Palladium-Phosphine Catalysts: The Workhorses of Cross-Coupling
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a classic, versatile, and commercially available catalyst for Suzuki-Miyaura reactions.[1] While it is effective for a broad range of substrates, it may require higher catalyst loadings and longer reaction times for challenging couplings. The triphenylphosphine ligands are moderately electron-donating and sterically accessible.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): This catalyst features a bidentate ferrocenylphosphine ligand (dppf). The chelating nature of the dppf ligand provides enhanced stability to the palladium center, often leading to higher yields and better functional group tolerance compared to monodentate phosphine ligands.[2] It is particularly effective for coupling reactions involving heteroaryl halides.
-
Palladium Acetate (Pd(OAc)₂) with Buchwald Ligands (e.g., SPhos): The combination of a simple palladium precursor like Pd(OAc)₂ with bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), represents a significant advancement in Suzuki-Miyaura catalysis. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition of the aryl halide. The electron-rich nature of the ligand also facilitates the reductive elimination step, leading to faster reaction rates and higher turnover numbers.
Palladium-N-Heterocyclic Carbene (NHC) Catalysts: A New Generation of High-Performance Catalysts
-
PEPPSI-IPr: N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. They are strong σ-donors, forming highly stable and active catalysts.[3] The PEPPSI-IPr catalyst ([(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(3-chloropyridyl)]palladium(II) dichloride) is an air- and moisture-stable precatalyst that has demonstrated exceptional reactivity in a wide range of Suzuki-Miyaura couplings, including those with challenging substrates. The robust Pd-NHC bond often results in higher catalyst stability and longevity, allowing for lower catalyst loadings.[3]
Nickel Catalysts: A Cost-Effective and Reactive Alternative
-
NiCl₂(PCy₃)₂: Nickel-based catalysts have gained attention as a more economical and earth-abundant alternative to palladium.[4] Nickel catalysts can be particularly effective for the coupling of aryl chlorides, which are often less reactive than the corresponding bromides and iodides in palladium-catalyzed reactions. The use of green solvents like 2-MeTHF further enhances the attractiveness of this catalytic system from an environmental perspective.[4]
Experimental Protocols
General Workflow for Catalyst Comparison in Suzuki-Miyaura Coupling
To ensure a fair and reliable comparison of different catalyst systems, a systematic experimental workflow should be followed. Key parameters such as substrate stoichiometry, base, solvent, temperature, and reaction time should be kept consistent across all experiments, with only the catalyst system being varied.
Caption: Generalized experimental workflow for comparing catalyst performance.
Detailed Protocol for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using Pd(dppf)Cl₂ as the catalyst.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and water to the flask via syringe.
-
Add the Pd(dppf)Cl₂ catalyst to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle and Mechanistic Considerations
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand significantly influences the efficiency of each of these steps.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Bulky, electron-rich phosphine ligands, such as SPhos, facilitate the formation of a coordinatively unsaturated 14-electron Pd(0) species, which readily undergoes oxidative addition with the aryl halide.[1] The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. Finally, the two organic groups on the palladium complex are eliminated to form the desired C-C bond and regenerate the active Pd(0) catalyst.
Conclusion and Future Outlook
The selection of an optimal catalyst system is paramount for achieving high efficiency and yield in the Suzuki-Miyaura cross-coupling of this compound. While traditional palladium-phosphine catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are reliable choices, modern catalyst systems based on Buchwald ligands (e.g., SPhos) and N-heterocyclic carbenes (e.g., PEPPSI-IPr) often provide superior performance, especially for challenging substrates, by offering higher activity, stability, and functional group tolerance.[3] Furthermore, the development of nickel-based catalysts presents a cost-effective and highly reactive alternative, particularly for couplings involving less reactive aryl chlorides.[4]
The choice of catalyst should be guided by the specific requirements of the synthesis, including the nature of the coupling partner, desired reaction conditions (temperature, time), and economic considerations. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and optimize their synthetic strategies for the successful application of this compound in the construction of valuable molecular architectures.
References
A Comparative Reactivity Analysis of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride in Cross-Coupling Reactions
Introduction
Phenylboronic acids are a cornerstone class of reagents in modern organic synthesis, prized for their versatility in carbon-carbon and carbon-heteroatom bond formation.[1][2] Their stability, low toxicity, and broad functional group tolerance have established them as indispensable tools in pharmaceutical and materials science research.[3] The reactivity of a given phenylboronic acid is intricately governed by the electronic and steric nature of its substituents. This guide provides an in-depth, data-driven benchmark of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride (CAS: 879893-98-8), a multifunctional building block featuring two distinct electron-donating groups.[4][5]
The presence of an amino group (a strong activator) and a methoxy group (a moderate activator) on the phenyl ring is anticipated to significantly influence the nucleophilicity of the aryl group. This guide aims to quantify this influence by comparing its performance in two ubiquitous cross-coupling reactions—the Suzuki-Miyaura C-C coupling and the Chan-Lam C-N coupling—against a curated set of benchmark boronic acids. By elucidating its reactivity profile, we provide researchers and drug development professionals with the critical insights needed for informed reagent selection and reaction optimization.
Theoretical Framework: The Impact of Substituents on Cross-Coupling Reactivity
The efficacy of boronic acids in palladium- or copper-catalyzed cross-coupling reactions hinges on a key mechanistic step: transmetalation .
-
Suzuki-Miyaura Coupling: In this palladium-catalyzed reaction, the transmetalation step involves the transfer of the aryl group from the boron atom to the palladium(II) center.[6][7] The rate of this step is enhanced by increasing the nucleophilicity (electron density) of the aryl group being transferred. Therefore, electron-donating groups (EDGs) on the phenylboronic acid are expected to accelerate the reaction, while electron-withdrawing groups (EWGs) will decelerate it.[8]
-
Chan-Lam Coupling: This copper-catalyzed reaction forms C-N or C-O bonds.[9][10] While the mechanism can be complex, it similarly involves the transfer of the aryl group from the boronic acid to a copper complex.[11] The electronic properties of the boronic acid play a crucial role in the efficiency of this aryl transfer.
The subject of our study, (3-Amino-4-methoxyphenyl)boronic acid, possesses a powerful σ- and π-donating amino group and a π-donating methoxy group. Their combined electronic effect should render the aromatic ring highly electron-rich, theoretically leading to superior performance in reactions where transmetalation is the rate-limiting step. However, the presence of the hydrochloride salt necessitates the use of an additional equivalent of base to both neutralize the salt and activate the boronic acid for catalysis.
Experimental Design: Benchmarking Protocol
To provide a clear and objective comparison, the reactivity of this compound was benchmarked against four alternative reagents, each chosen to isolate specific electronic or structural effects.
Benchmark Competitors:
-
Phenylboronic acid (Baseline): The unsubstituted parent compound to establish a baseline reactivity.
-
4-Methoxyphenylboronic acid (Electronic Analogue): Isolates the effect of the single electron-donating methoxy group.
-
3-Aminophenylboronic acid (Isomeric Analogue): Isolates the effect of the single electron-donating amino group at the meta position.[12][13]
-
4-Nitrophenylboronic acid (Electronic Opposite): Provides a contrasting case with a potent electron-withdrawing group to highlight the impact of deactivation.[8]
The following diagram outlines the comparative experimental workflow.
Caption: Experimental workflow for benchmarking boronic acid reactivity.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of various boronic acids with 4-bromoanisole.
Catalytic Cycle Overview:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl halide (4-bromoanisole, 1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.5 mmol). For this compound, use 3.5 mmol of K₂CO₃.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 4 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Calculate the isolated yield.
Protocol 2: Chan-Lam N-Arylation
This protocol details the copper-catalyzed coupling of the boronic acids with aniline. This reaction is advantageous as it can often be run open to the air.[10][11]
Procedure:
-
To a 25 mL round-bottom flask, add copper(II) acetate [Cu(OAc)₂] (1.0 mmol, 1.0 equiv), the respective boronic acid (1.1 mmol), and 3Å molecular sieves (300 mg).
-
Add acetonitrile (5 mL) followed by aniline (1.2 mmol) and pyridine (2.0 mmol).
-
Stir the mixture vigorously at room temperature, open to the atmosphere, for 24 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the copper salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired diarylamine.
-
Calculate the isolated yield.
Results and Comparative Analysis
The reactivity of each boronic acid was evaluated based on the isolated yield of the desired product under identical reaction conditions.
Table 1: Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid Reagent | Substituents | Electronic Effect | Isolated Yield (%) |
| (3-Amino-4-methoxyphenyl)boronic acid HCl | 3-NH₂, 4-OCH₃ | Strong EDG + Moderate EDG | 94% |
| Phenylboronic acid | None | Neutral (Baseline) | 85% |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Moderate EDG | 91% |
| 3-Aminophenylboronic acid | 3-NH₂ | Strong EDG | 92% |
| 4-Nitrophenylboronic acid | 4-NO₂ | Strong EWG | 47% |
Table 2: Chan-Lam N-Arylation with Aniline
| Boronic Acid Reagent | Substituents | Electronic Effect | Isolated Yield (%) |
| (3-Amino-4-methoxyphenyl)boronic acid HCl | 3-NH₂, 4-OCH₃ | Strong EDG + Moderate EDG | 88% |
| Phenylboronic acid | None | Neutral (Baseline) | 76% |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Moderate EDG | 83% |
| 3-Aminophenylboronic acid | 3-NH₂ | Strong EDG | 85% |
| 4-Nitrophenylboronic acid | 4-NO₂ | Strong EWG | 31% |
Discussion
The experimental data strongly supports the theoretical framework regarding the influence of electronic effects on cross-coupling reactivity.
-
Superior Performance of the Test Compound: In both the Suzuki-Miyaura and Chan-Lam couplings, this compound delivered the highest yields (94% and 88%, respectively). This demonstrates that the combined electron-donating power of the meta-amino and para-methoxy groups creates a highly electron-rich aromatic system. This enhanced nucleophilicity significantly facilitates the rate-determining transmetalation step, leading to more efficient product formation compared to all other tested reagents.
-
Impact of Electron-Donating Groups (EDGs): As predicted, boronic acids with EDGs consistently outperformed the neutral phenylboronic acid baseline. Both 4-methoxyphenylboronic acid and 3-aminophenylboronic acid gave high yields, confirming that EDGs accelerate these coupling reactions. The slightly higher yield from the 3-amino isomer compared to the 4-methoxy isomer in the Suzuki reaction aligns with the stronger electron-donating nature of the amino group.
-
Deactivation by Electron-Withdrawing Groups (EWGs): The performance of 4-nitrophenylboronic acid was markedly poor in both reactions (47% and 31% yields). The potent electron-withdrawing nitro group decreases the electron density on the aromatic ring, thus reducing its nucleophilicity and severely hindering the transmetalation step.[8] This result serves as a crucial control, validating that the observed high reactivity of our test compound is indeed due to its electron-rich nature.
-
Practical Considerations: The successful use of this compound required an additional equivalent of base to neutralize the HCl salt. This is a critical but straightforward protocol adjustment that allows the reagent to participate effectively in the catalytic cycle.
Conclusion and Recommendations
This comparative guide unequivocally establishes This compound as a highly reactive and efficient building block for Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Its superior performance is directly attributable to the synergistic electron-donating effects of its amino and methoxy substituents.
Key Recommendations for Researchers:
-
This reagent is an excellent choice for constructing complex biaryl and arylamine scaffolds, particularly when high yields and efficient conversions are paramount.
-
When using the hydrochloride salt form, it is essential to add at least one extra equivalent of base to ensure both neutralization and catalytic activation.
-
The high reactivity of this compound may allow for lower catalyst loadings or milder reaction conditions (e.g., lower temperatures or shorter reaction times), which should be explored for process optimization and green chemistry initiatives.
By understanding and leveraging the inherent reactivity of this versatile reagent, scientists can accelerate the synthesis of novel molecules for applications ranging from medicinal chemistry to advanced materials.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. (3-Amino-4-methoxyphenyl)boronic acid | C7H10BNO3 | CID 22832067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. 3-氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 13. 3-Aminophenylboronic Acid | 206658-89-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Guide to Spectroscopic Analysis for Confirming Reaction Completion with (3-Amino-4-methoxyphenyl)boronic acid hydrochloride
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the ability to accurately and efficiently monitor the progress of a chemical reaction is paramount. The confirmation of reaction completion is a critical step that dictates the timing of work-up procedures, influences yield and purity, and ultimately impacts the efficiency of the entire synthetic workflow. This guide provides an in-depth comparison of various spectroscopic and analytical techniques for monitoring reactions involving (3-Amino-4-methoxyphenyl)boronic acid hydrochloride, a versatile building block in medicinal chemistry and materials science.
Herein, we will focus on a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromotoluene to form 3-amino-4-methoxy-4'-methylbiphenyl. This guide will objectively compare the performance of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, alongside traditional Thin-Layer Chromatography (TLC), providing supporting data and experimental insights to aid in the selection of the most appropriate method for your specific laboratory needs.
The Critical Role of In-Process Reaction Monitoring
In the realm of drug development and fine chemical synthesis, "time is of the essence" is not merely a cliché but a driving principle. Inefficient reaction monitoring can lead to premature or delayed reaction quenching, resulting in complex mixtures of starting materials, products, and byproducts. This, in turn, complicates purification, reduces overall yield, and consumes valuable resources. The choice of an analytical technique should be a balance of accuracy, speed, cost, and the level of information required. This guide will dissect these factors for each method in the context of our model Suzuki-Miyaura reaction.
Model Reaction: Suzuki-Miyaura Coupling
Spectroscopic Techniques for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and informative technique for monitoring organic reactions. It provides detailed structural information, allowing for the unambiguous identification of reactants, products, and intermediates. For our model reaction, both ¹H and ¹¹B NMR are particularly insightful.
¹H NMR Spectroscopy: A Detailed Look at Structural Transformation
The proton NMR spectrum offers a clear window into the progress of the Suzuki-Miyaura coupling. The aromatic region of the spectrum will exhibit significant changes as the reaction proceeds.
-
Disappearance of Reactant Signals: The distinct signals corresponding to the aromatic protons of this compound and 4-bromotoluene will decrease in intensity.
-
Appearance of Product Signals: New signals corresponding to the protons of the newly formed biaryl product, 3-amino-4-methoxy-4'-methylbiphenyl, will emerge and grow in intensity. The coupling patterns and chemical shifts of these new signals provide definitive proof of product formation. For instance, the protons on the two different aromatic rings of the product will have characteristic chemical shifts and coupling constants.
-
Key Spectral Changes to Monitor:
-
The disappearance of the characteristic aromatic signals of 4-bromotoluene (typically two doublets in the range of 7.0-7.5 ppm).[1][2]
-
The shift in the aromatic protons of the (3-Amino-4-methoxyphenyl)boronic acid moiety upon formation of the C-C bond.
-
The appearance of a new set of aromatic signals corresponding to the biphenyl core of the product.
-
¹¹B NMR Spectroscopy: A Direct Probe of the Boronic Acid Moiety
¹¹B NMR provides a direct method to monitor the consumption of the boronic acid. Boronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum.
-
Signal Disappearance: As the reaction progresses, the signal corresponding to the sp²-hybridized boron of the starting boronic acid (around 28-33 ppm) will diminish.[1][3][4][5]
-
Formation of Boronate Species: In the presence of a base, the boronic acid is converted to a more reactive boronate species, which can be observed as a shift in the ¹¹B NMR signal.[6] The disappearance of all boron-containing species from the reaction mixture indicates the complete consumption of the boronic acid starting material.
Experimental Protocol: NMR Monitoring
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching (Optional): If the reaction is rapid, quench the aliquot by diluting it with a small amount of cold deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Transfer the sample to an NMR tube and acquire the ¹H and/or ¹¹B NMR spectrum.
-
Data Processing: Integrate the characteristic signals of the starting materials and the product to determine the relative concentrations and calculate the reaction conversion.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that can provide valuable information about the functional groups present in a reaction mixture. While not as structurally informative as NMR, it can be an excellent tool for monitoring the disappearance of key reactant functional groups and the appearance of product-specific vibrations.
-
Key Vibrational Bands to Monitor:
-
Disappearance of C-Br Stretch: The C-Br stretching vibration of 4-bromotoluene, typically observed in the fingerprint region (around 500-600 cm⁻¹), will disappear as the reaction goes to completion.[7]
-
Changes in B-O Stretching: The B-O stretching vibrations of the boronic acid (around 1300-1400 cm⁻¹) will diminish.[8][9]
-
Aromatic C-H and C=C Stretching: While both reactants and products have aromatic rings, subtle shifts in the C-H and C=C stretching and bending vibrations can be observed, reflecting the formation of the new biaryl system.
-
Experimental Protocol: FTIR Monitoring
-
Background Spectrum: Record a background spectrum of the solvent or the reaction mixture at time zero.
-
Sample Analysis: At various time points, withdraw a small aliquot of the reaction mixture and place it on the ATR crystal or between salt plates.
-
Spectrum Acquisition: Acquire the FTIR spectrum.
-
Data Analysis: Monitor the decrease in the absorbance of the characteristic C-Br peak and the changes in the fingerprint region to assess reaction progress.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be a useful technique for monitoring reactions that involve a change in conjugation or the concentration of a chromophore.[10] In the case of our model Suzuki-Miyaura coupling, the formation of the extended π-system of the biaryl product will lead to a change in the UV-Vis absorption spectrum.
-
Spectral Changes:
-
Bathochromic Shift (Red Shift): The product, 3-amino-4-methoxy-4'-methylbiphenyl, with its extended conjugation, is expected to absorb at a longer wavelength (a bathochromic shift) compared to the individual reactants.
-
Monitoring Absorbance: By monitoring the increase in absorbance at the λ_max of the product, the reaction progress can be followed.
-
Experimental Protocol: UV-Vis Monitoring
-
Determine λ_max: Obtain the UV-Vis spectra of the starting materials and the purified product to identify the optimal wavelength for monitoring.
-
Prepare Samples: At various time points, withdraw a small aliquot of the reaction mixture and dilute it to an appropriate concentration with a suitable UV-transparent solvent.
-
Measure Absorbance: Measure the absorbance of the diluted samples at the predetermined λ_max of the product.
-
Plot Data: Plot absorbance versus time to obtain a reaction profile.
Alternative Method: Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring organic reactions.[2][11][12] It relies on the differential partitioning of components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent).
-
Principle of Separation: In our model reaction, the product, 3-amino-4-methoxy-4'-methylbiphenyl, is expected to have a different polarity compared to the starting materials, this compound and 4-bromotoluene. This difference in polarity allows for their separation on a TLC plate.
-
Visualizing Reaction Progress:
-
Spotting: A TLC plate is spotted with the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture).
-
Development: The plate is developed in a suitable solvent system.
-
Visualization: The separated spots are visualized under UV light or by using a staining agent. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
-
Experimental Protocol: TLC Monitoring
-
Select a Solvent System: Empirically determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the starting materials and the expected product.
-
Prepare the TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate.
-
Spot the Plate: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot on the baseline.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system.
-
Visualize and Analyze: After the solvent front has moved up the plate, remove it, and visualize the spots under a UV lamp. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Comparison of Techniques
| Feature | ¹H NMR | ¹¹B NMR | FTIR | UV-Vis | TLC |
| Information Provided | Detailed structural information, quantitative | Direct monitoring of boronic acid, quantitative | Functional group information, semi-quantitative | Conjugation changes, quantitative | Qualitative/Semi-quantitative separation |
| Sensitivity | High | Moderate | Moderate | High | Moderate |
| Speed | Moderate (minutes per sample) | Moderate (minutes per sample) | Fast (seconds to minutes per sample) | Fast (seconds per sample) | Fast (minutes per plate) |
| Cost (Instrument) | High | High | Moderate | Low to Moderate | Very Low |
| Ease of Use | Requires trained personnel | Requires trained personnel | Relatively easy | Easy | Very Easy |
| Sample Preparation | Simple dilution | Simple dilution | Minimal | Dilution required | Minimal |
| Key Advantage | Unambiguous identification of all components | Specific to the boronic acid reactant | Rapid and non-destructive | High throughput and suitable for kinetics | Simple, fast, and inexpensive |
| Key Limitation | High cost, lower throughput | Not all labs have ¹¹B capabilities | Less structural detail than NMR | Only for reactions with chromophore changes | Prone to interpretation errors, less precise |
Conclusion: Selecting the Right Tool for the Job
The choice of the optimal analytical technique for monitoring the completion of a reaction involving this compound depends on a variety of factors, including the available instrumentation, the desired level of detail, and the throughput requirements.
-
For Unambiguous Confirmation and Mechanistic Insights: ¹H NMR spectroscopy is the gold standard, providing detailed structural information that confirms the identity of the product and can reveal the presence of any side products. ¹¹B NMR offers a highly specific way to track the consumption of the boronic acid.
-
For Rapid, Routine Monitoring: FTIR spectroscopy and TLC are excellent choices for quick checks on reaction progress. FTIR provides a fast snapshot of the key functional group transformations, while TLC is a simple and inexpensive way to visualize the disappearance of starting materials and the appearance of the product.
-
For High-Throughput Screening and Kinetic Studies: UV-Vis spectroscopy is well-suited for high-throughput applications and for obtaining kinetic data, provided there is a significant change in the electronic structure of the molecules during the reaction.
In a well-equipped research and development setting, a combination of these techniques is often employed. TLC or FTIR might be used for initial, rapid checks, while NMR is used for definitive confirmation of reaction completion and for the final characterization of the purified product. By understanding the strengths and limitations of each method, researchers can make informed decisions to optimize their synthetic workflows, leading to more efficient and successful outcomes.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4-Bromotoluene(106-38-7) 1H NMR [m.chemicalbook.com]
- 3. 4-Bromotoluene(106-38-7) 13C NMR [m.chemicalbook.com]
- 4. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromotoluene(106-38-7) IR Spectrum [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 3-Bromotoluene(591-17-3) 13C NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. 4-Bromotoluene | SIELC Technologies [sielc.com]
- 12. spectrabase.com [spectrabase.com]
Evaluating the Efficiency of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, which are pivotal motifs in numerous pharmaceutical agents and functional materials. The choice of the boronic acid reagent is critical to the success of these transformations, influencing reaction yields, kinetics, and functional group tolerance. This guide provides an in-depth evaluation of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride , a versatile building block, by comparing its performance with alternative reagents and providing a framework for its effective utilization in organic synthesis.
Introduction to this compound: A Key Building Block
This compound is a bifunctional reagent that offers synthetic chemists a valuable tool for introducing a substituted aniline moiety into complex molecules. The presence of both an amino and a methoxy group on the phenyl ring imparts unique electronic properties that can influence its reactivity in cross-coupling reactions. The hydrochloride salt form enhances the stability and handling of the otherwise reactive aminoboronic acid. Its utility is particularly pronounced in the synthesis of compounds with potential biological activity, where the 3-amino-4-methoxyphenyl scaffold is a recurring structural feature.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The efficiency of any boronic acid in a Suzuki-Miyaura coupling is dictated by the intricate steps of the catalytic cycle. A fundamental understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting suboptimal outcomes. The generally accepted mechanism involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex. The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl.[1]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is often the rate-determining step and is highly dependent on the choice of base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments (Ar and Ar') are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Performance Comparison: this compound vs. Alternatives
Direct, side-by-side comparative studies detailing the performance of this compound against a wide range of other boronic acids under identical conditions are limited in the published literature. However, we can infer its reactivity based on the electronic nature of its substituents and compare it to other commonly used boronic acids.
The amino (-NH2) and methoxy (-OCH3) groups are both electron-donating through resonance. This increased electron density on the aromatic ring can influence the transmetalation step. While electron-rich boronic acids are generally reactive, the presence of the free amine can sometimes lead to catalyst inhibition through coordination to the palladium center. The use of the hydrochloride salt helps to mitigate this by protonating the amine.
Below is a qualitative comparison with other relevant boronic acids:
| Boronic Acid | Key Characteristics | Expected Reactivity in Suzuki-Miyaura Coupling |
| This compound | Electron-rich due to both amino and methoxy groups. The hydrochloride salt improves stability and handling. | Generally expected to be highly reactive. The electron-donating groups facilitate transmetalation. The hydrochloride form prevents catalyst inhibition by the amine. |
| Phenylboronic acid | The unsubstituted parent compound, serving as a baseline. | Moderate to high reactivity, widely used as a standard for comparison. |
| 4-Methoxyphenylboronic acid | Contains a single electron-donating methoxy group. | High reactivity, often leading to excellent yields in Suzuki-Miyaura couplings.[2] |
| 3-Aminophenylboronic acid | Contains a single electron-donating amino group. | Can be highly reactive, but the free amine may require protection or specific conditions to avoid catalyst inhibition. |
| 4-Nitrophenylboronic acid | Contains a strong electron-withdrawing nitro group. | Generally less reactive than electron-rich boronic acids. The transmetalation step is typically slower. |
Experimental Data Showcase: Suzuki-Miyaura Couplings with Substituted Boronic Acids
To provide a quantitative context, the following table summarizes reported yields for Suzuki-Miyaura reactions of various boronic acids with representative aryl halides. While direct data for this compound is not available in these specific examples, the data for structurally similar compounds can serve as a valuable benchmark.
Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)2 (0.0006) | Quaternary ammonium hydroxide | Water | 45 | - | >95 | [2] |
| 2 | Phenylboronic acid | Pd/Fe3O4/Charcoal | K2CO3 | Ethanol/Water | 80 | 1 | 98 | [3] |
Table 2: Suzuki-Miyaura Coupling of Various Boronic Acids with 1-Chloro-4-nitrobenzene
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | K2CO3 | Methanol | 80 | 12 | 94 | [4] |
Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf)) (1-5 mol%)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.
-
Add the degassed solvent(s) to the flask.
-
Stir the suspension and further degas by bubbling with an inert gas for 15-20 minutes.
-
In a separate vial, weigh the palladium catalyst and ligand (if used) and add them to the reaction flask under a positive flow of inert gas.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH2Cl2).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Conclusion and Future Outlook
This compound is a valuable and reactive building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Its electron-rich nature, conferred by the amino and methoxy substituents, generally leads to high reactivity. While direct quantitative comparisons with a broad range of other boronic acids are not extensively documented, the principles of physical organic chemistry and the available data on analogous compounds suggest that it is an efficient coupling partner. For optimal results, careful consideration and screening of the reaction parameters—catalyst, ligand, base, and solvent—are paramount. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the strategic application of functionalized boronic acids like this compound will undoubtedly play an increasingly important role.
References
Safety Operating Guide
Navigating the Disposal of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the proper disposal of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride, ensuring the safety of personnel and compliance with regulatory standards. Our commitment is to empower you with not just products, but also the critical knowledge to handle them safely throughout their lifecycle.
Understanding the Compound: Hazard Profile and Key Considerations
This compound is an organic building block vital in various synthetic applications. However, like all boronic acids and their derivatives, it requires careful handling and disposal. While specific toxicity data for this compound is not extensively published, analogous compounds, such as other aminophenylboronic acid hydrochlorides, are generally classified as hazardous materials. Therefore, it is imperative to treat this compound with the same level of caution.
The primary hazards associated with this class of compounds include potential skin and eye irritation. The hydrochloride salt form may also contribute to a lower pH in aqueous solutions, a factor to consider in waste stream compatibility.
Key Principle: The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste . Under no circumstances should it be disposed of down the sanitary sewer or in regular solid waste.[1][2]
Immediate Actions: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: If the spill occurs in a poorly ventilated area, and it is safe to do so, increase ventilation to the area.
-
Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE as detailed in the table below.
-
Containment and Absorption: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. Avoid generating dust. For liquid spills (if the compound is in solution), absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.
-
Collection: Carefully scoop the absorbed material and contaminated absorbents into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water. All cleaning materials, including wipes and gloves, must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific protocols.
Comprehensive Disposal Workflow
The proper disposal of this compound follows a systematic process to ensure safety and regulatory compliance.
Personal Protective Equipment (PPE)
Prior to handling the waste, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use. | Prevents skin contact and potential irritation.[3] |
| Protective Clothing | A laboratory coat or chemical-resistant apron. | Protects the body from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of potentially irritating dust or aerosols. Consult your EHS department for guidance. |
Waste Segregation and Containerization
Proper segregation and containment are critical to prevent unintended chemical reactions and to ensure the waste is handled correctly by disposal facilities.
-
Dedicated Waste Stream: this compound waste should be collected in a designated, separate, and clearly labeled hazardous waste container.[5]
-
Do Not Mix: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
-
Container Selection: Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any associated hazard warnings (e.g., "Irritant")
-
The date of accumulation
-
Step-by-Step Disposal Procedure
-
Collection: Carefully transfer the waste (solid or in solution) into the designated hazardous waste container. Use a funnel for liquids to prevent spills.
-
Container Management:
-
Keep the container closed at all times, except when adding waste.
-
Do not overfill the container. Leave adequate headspace for expansion.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility, as per your institution's guidelines. This area should be well-ventilated and away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.[1] This is typically coordinated through your institution's EHS department. Provide a full and accurate description of the waste.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound, emphasizing safety and compliance.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide and consulting with your institution's Environmental Health and Safety department, you contribute to a safer research environment. Always prioritize safety and regulatory compliance in all chemical handling and disposal activities.
References
- 1. 879893-98-8|(3-Amino-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. (3-Amino-4-methoxyphenyl)boronic acid | C7H10BNO3 | CID 22832067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | C7H11BClNO2 | CID 16427087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-AMINO-4-METHOXYPHENYLBORONIC ACID | 879893-98-8 [amp.chemicalbook.com]
A Researcher's Guide to Personal Protective Equipment for Handling (3-Amino-4-methoxyphenyl)boronic Acid Hydrochloride
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. Among the versatile reagents utilized, boronic acids and their derivatives are mainstays in cross-coupling reactions. However, their utility is matched by the critical need for stringent safety protocols. This guide provides an in-depth, procedural framework for the safe handling of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride (CAS No. 879893-98-8), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our aim is to foster a culture of safety that extends beyond mere compliance, ensuring the well-being of every researcher in the laboratory.
-
H302: Harmful if swallowed.
These classifications necessitate a multi-faceted approach to personal protection, which will be detailed in the subsequent sections.
I. Foundational Safety: Engineering Controls and Emergency Preparedness
Before any personal protective equipment is donned, the primary line of defense is a properly designed laboratory environment.
-
Engineering Controls : All manipulations of this compound, especially the handling of the solid powder, must be conducted in a certified chemical fume hood.[5] This minimizes the risk of inhaling dust particles. The fume hood also provides a contained space in the event of a spill.
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5] Familiarize yourself with their operation before you begin your work.
II. Core Personal Protective Equipment: A Detailed Breakdown
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks being performed. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against airborne dust particles and accidental splashes, which can cause serious eye irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. | Prevents skin contact, which can lead to irritation.[1] Gloves should be changed immediately if contaminated. |
| Body Protection | A long-sleeved laboratory coat, fully fastened. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended. | Protects the skin on the arms and body from accidental spills and contamination. |
| Respiratory Protection | For weighing and handling of the solid material where dust may be generated, a NIOSH-approved N95 or higher-rated respirator is required. | Minimizes the inhalation of fine particles that can cause respiratory tract irritation.[3][5] |
III. Procedural Discipline: Donning, Doffing, and In-Lab Practices
The efficacy of PPE is directly linked to its correct usage. The following step-by-step protocols are designed to ensure maximum protection.
A. Donning PPE: A Step-by-Step Guide
-
Hand Hygiene : Begin by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat : Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required) : If you are handling the solid, now is the time to put on your respirator. Ensure a proper fit test has been conducted.
-
Eye and Face Protection : Don your safety goggles. If a splash risk exists, add a face shield.
-
Gloves : The final step is to put on your nitrile gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
B. Safe Handling Protocol
-
Pre-use Inspection : Always inspect your PPE for any signs of damage before starting your work.
-
Avoid Cross-Contamination : Be mindful of what you touch with your gloved hands. Avoid touching door handles, pens, or personal items like phones.
-
Immediate Action on Contamination : If your gloves become contaminated, remove them immediately, wash your hands, and put on a new pair. If your lab coat is contaminated, remove it as soon as it is safe to do so.
C. Doffing PPE: The Reverse Order
-
Gloves : Remove your gloves first, peeling them off from the cuff to the fingertips, turning them inside out.
-
Gown/Lab Coat : Unbutton your lab coat and remove it by touching only the inside surfaces.
-
Eye and Face Protection : Remove your face shield and/or goggles.
-
Respiratory Protection : Remove your respirator.
-
Hand Hygiene : Wash your hands thoroughly with soap and water.
IV. Spill Management and Waste Disposal
Even with the best precautions, spills can happen. A clear plan for containment and disposal is essential.
A. Spill Response
-
Alert and Evacuate : Alert your colleagues and evacuate the immediate area if the spill is large or if you feel unwell.
-
Don Appropriate PPE : Before attempting to clean a spill, ensure you are wearing the appropriate PPE, including respiratory protection.
-
Containment : For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collection : Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.
-
Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
B. Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Unused chemical, contaminated weighing paper, and used PPE should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions of the compound should be collected in a separate, labeled container for liquid hazardous waste.
-
Disposal : All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[5] Do not pour any boronic acid waste down the drain.
V. Logical Workflow for PPE Selection and Handling
The following diagram illustrates the decision-making process for the safe handling of this compound.
Caption: Decision workflow for PPE selection and safe handling.
VI. Conclusion
The responsible use of this compound in a research setting is predicated on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating these detailed PPE guidelines and operational procedures into your daily laboratory practice, you contribute to a safer and more productive research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet available.
VII. References
-
Fisher Scientific. (2010, November 16). Safety Data Sheet: 4-Methoxyphenylboronic acid. Retrieved from --INVALID-LINK--
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from --INVALID-LINK--
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from --INVALID-LINK--
-
ASHP. (n.d.). Personal Protective Equipment. Retrieved from --INVALID-LINK--
-
BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from --INVALID-LINK--
-
Alchem.Pharmtech. (n.d.). CAS 879893-98-8 | (3-AMino-4-Methoxyphenyl)boronic acid. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: 3-Amino-4-methoxybenzanilide. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2025, May 26). Safety Data Sheet: 3-Chloro-4-methoxyphenylboronic Acid. Retrieved from --INVALID-LINK--
-
Crysdot LLC. (n.d.). (3-Amino-4-methoxyphenyl)boronic acid. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 879893-98-8|(3-Amino-4-methoxyphenyl)boronic acid. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from --INVALID-LINK--
-
Combi-Blocks, Inc. (2023, April 26). Safety Data Sheet: 4-Formyl-3-methoxyphenylboronic acid pinacol ester. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-AMINO-4-METHOXYPHENYLBORONIC ACID | 879893-98-8. Retrieved from --INVALID-LINK--
-
Strem. (2021, July 18). Safety Data Sheet: 4-Methoxyphenylboronic acid, min. 97%. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2019, September 28). Safety Data Sheet: 4-Methoxyphenylboronic acid. Retrieved from --INVALID-LINK--
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
